AT-121 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H39ClN4O3S |
|---|---|
Molecular Weight |
499.1 g/mol |
IUPAC Name |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C24H38N4O3S.ClH/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31;/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31);1H |
InChI Key |
IWVSTMZJPKIJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Structure of AT-121 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional analgesic agent that has garnered significant interest within the scientific community for its potential to provide potent pain relief without the detrimental side effects associated with traditional opioids, such as addiction, respiratory depression, and tolerance. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of AT-121 hydrochloride, tailored for professionals in drug development and research.
Chemical Structure and Properties
This compound is the salt form of the parent compound AT-121. Its chemical structure is characterized by a spiro[isoquinoline-4,4'-piperidine] core.
Chemical Name: 3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] hydrochloride[1]
Molecular Formula: C₂₄H₃₉ClN₄O₃S[2][3][4]
Molecular Weight: 499.11 g/mol [2]
| Property | Value | Reference |
| CAS Number | 2099681-71-5 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
The synthesis of AT-121 is a multi-step process that involves the construction of the spiro[isoquinoline-4,4'-piperidine] scaffold followed by functionalization. The detailed experimental protocol is based on the supplementary materials of the seminal publication by Ding et al. in Science Translational Medicine (2018).
Experimental Protocol
Step 1: Synthesis of the Spiro[isoquinoline-4,4'-piperidine] Intermediate
A detailed, step-by-step protocol for the synthesis of the core spirocyclic intermediate is outlined in the supplementary information of the primary literature. This typically involves a multi-component reaction to construct the isoquinoline and piperidine ring systems around a central quaternary carbon.
Step 2: N-Alkylation and Functional Group Introduction
The secondary amine of the piperidine ring is alkylated with a suitable electrophile containing a protected amino group. This is followed by deprotection and subsequent reaction with sulfamoyl chloride to introduce the terminal sulfamide moiety.
Step 3: Hydrochloride Salt Formation
The final free base of AT-121 is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to precipitate AT-121 as its hydrochloride salt. The resulting solid is then collected by filtration, washed, and dried under vacuum.
Mechanism of Action and Signaling Pathways
AT-121 exhibits its unique pharmacological profile through its dual agonism at the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor. This balanced activity is believed to be key to its potent analgesic effects without the typical opioid-related side effects.
Upon binding, AT-121 activates both MOR and NOP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade involves the modulation of ion channels and intracellular kinase pathways.
Signaling Pathway Diagram
References
AT-121 Hydrochloride: A Technical Guide to its Receptor Binding Profile and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-121 hydrochloride is a novel bifunctional analgesic agent that exhibits a unique receptor binding profile, acting as a potent agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). This dual mechanism of action is thought to contribute to its potent antinociceptive effects without the typical adverse effects associated with traditional opioid analgesics, such as respiratory depression and abuse potential. This technical guide provides a comprehensive overview of the receptor binding characteristics, in vitro functional activity, and proposed signaling pathways of AT-121, offering a valuable resource for researchers and drug development professionals in the field of pain management.
Receptor Binding Profile of this compound
AT-121 displays a distinct binding affinity for opioid and nociceptin receptors. The quantitative data summarized below highlights its high affinity for both the mu-opioid and nociceptin receptors, with significantly lower affinity for the delta and kappa opioid receptors.
| Receptor Subtype | Ligand | Kᵢ (nM) | Reference Compound |
| Nociceptin (NOP) | AT-121 | 3.67[1][2] | - |
| Mu-Opioid (MOP) | AT-121 | 16.49[1][2] | - |
| Delta-Opioid (DOP) | AT-121 | >100[3] | - |
| Kappa-Opioid (KOP) | AT-121 | >100 | - |
Table 1: AT-121 Receptor Binding Affinities (Kᵢ)
In Vitro Functional Activity
AT-121 demonstrates partial agonist activity at both the mu-opioid and nociceptin receptors, indicating its ability to activate these receptors but not to their maximum capacity. This partial agonism is a key feature of its pharmacological profile.
| Receptor | Assay Type | Parameter | Value (nM) | Relative to |
| Nociceptin (NOP) | Functional Assay | EC₅₀ | 35 | N/OFQ |
| Mu-Opioid (MOP) | Functional Assay | EC₅₀ | 20 | DAMGO |
Table 2: AT-121 In Vitro Functional Potency (EC₅₀)
Experimental Protocols
The following are representative experimental protocols for determining the receptor binding and functional activity of compounds like AT-121. These are based on standard methodologies in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of AT-121 for the mu-opioid, delta-opioid, kappa-opioid, and nociceptin receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligands: [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP), and [³H]-nociceptin (for NOP)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., naloxone for opioid receptors, unlabeled nociceptin for NOP)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of AT-121.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of AT-121 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at G-protein coupled receptors (GPCRs) like the mu-opioid and nociceptin receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest
-
[³⁵S]GTPγS
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane and Ligand Preparation: Prepare dilutions of AT-121 and the membrane suspension in assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of AT-121. Incubate for a short period (e.g., 15 minutes) at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at 30°C to allow for [³⁵S]GTPγS binding.
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure the radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of AT-121 to generate a dose-response curve. Determine the EC₅₀ and Eₘₐₓ values from this curve.
Signaling Pathways
AT-121 activates both the mu-opioid and nociceptin receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that leads to the modulation of neuronal activity and pain perception. A key finding is that AT-121 does not appear to promote detectable phosphorylation of the mu-opioid receptor, which may be linked to its reduced side-effect profile.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT-121 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional ligand that acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor.[1][2][3] This dual mechanism of action has garnered significant interest as it offers the potential for potent analgesia comparable to traditional opioids but without their associated adverse effects, such as respiratory depression, abuse potential, and physical dependence.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of AT-121 hydrochloride, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways to support further research and development.
Pharmacokinetics
AT-121 has demonstrated suitable pharmacokinetic properties in preclinical studies, indicating its potential for in vivo applications. The following tables summarize the key pharmacokinetic parameters of AT-121 in rats.
Table 1: Pharmacokinetic Parameters of AT-121 in Rats
| Parameter | Value | Units |
| Cmax | 11.0 ± 3.0 | mg/L |
| Tmax | 15 | min |
| AUC (0-t) | Data not available | |
| Half-life (t½) | 0.75 | h |
| Brain Uptake Ratio | 0.9 |
Data derived from a study administering a single 10 mg/kg intraperitoneal dose of a similar enaminone ester, E121, in Sprague Dawley rats.
Pharmacodynamics
The pharmacodynamic profile of AT-121 is characterized by its potent antinociceptive effects and a remarkable lack of opioid-related side effects.
Receptor Binding and Functional Activity
AT-121 exhibits high affinity and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the delta (DOP) and kappa (KOP) opioid receptors.
Table 2: In Vitro Receptor Binding Affinities (Ki) and Functional Activity (EC50) of AT-121
| Receptor | Ki (nM) | EC50 (nM, [³⁵S]GTPγS) |
| NOP | 3.67 | 35 |
| MOP | 16.49 | 20 |
| DOP | >100 | Data not available |
| KOP | >100 | Data not available |
Data from Ding et al., 2018.
In Vivo Analgesic Efficacy
In non-human primate models, AT-121 has been shown to be approximately 100-fold more potent than morphine in producing antinociceptive effects.
Safety Profile
A key feature of AT-121 is its favorable safety profile. Studies in non-human primates have shown that at doses 10 times the analgesic dose, AT-121 does not cause significant respiratory depression or affect cardiovascular activities. Furthermore, it does not produce reinforcing effects, suggesting a low abuse potential, and repeated administration does not lead to physical dependence or opioid-induced hyperalgesia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AT-121's pharmacokinetics and pharmacodynamics.
Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Dosing: A single intraperitoneal injection of a 10 mg/kg dose of the compound.
-
Sample Collection: Blood and brain samples are collected at various time points post-administration.
-
Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentration of the compound in plasma and brain homogenates.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated from the concentration-time data. The brain uptake ratio is determined by comparing the concentration in the brain to that in the plasma.
Warm Water Tail-Withdrawal Assay for Antinociception in Non-human Primates
-
Animal Model: Rhesus monkeys.
-
Procedure: Monkeys are placed in a restraint chair, and the distal part of their tail is immersed in a water bath maintained at a constant temperature (e.g., 50°C).
-
Measurement: The latency to tail withdrawal from the warm water is recorded as a measure of the antinociceptive effect. A cut-off time is established to prevent tissue damage.
-
Dosing and Data Analysis: The assay is performed before and at multiple time points after subcutaneous administration of AT-121 or a comparator drug (e.g., morphine). Dose-response curves are generated to determine the potency (ED50) of the compounds.
Drug Self-Administration for Abuse Potential in Rhesus Monkeys
-
Animal Model: Rhesus monkeys with indwelling intravenous catheters.
-
Apparatus: Monkeys are placed in an operant conditioning chamber equipped with two levers.
-
Procedure: Under a progressive-ratio schedule of reinforcement, the number of lever presses required to receive a single intravenous infusion of the drug increases with each subsequent infusion. This method is used to assess the reinforcing strength of a drug.
-
Data Analysis: The "breakpoint," or the highest number of responses an animal will make to receive a single infusion, is determined. A higher breakpoint indicates a greater reinforcing effect and higher abuse potential. AT-121 is compared to drugs with known abuse potential, such as oxycodone.
Signaling Pathways and Experimental Workflows
AT-121 Signaling Pathway
AT-121's dual agonism at NOP and MOP receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately produce its analgesic effects while mitigating the undesirable side effects of traditional opioids.
Caption: AT-121 dual receptor signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel analgesics like AT-121 follows a structured workflow to characterize their pharmacokinetic and pharmacodynamic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of AT-121: A Bifunctional Opioid Agonist for Pain Relief Without Addiction Liability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AT-121 hydrochloride is a novel, first-in-class small molecule that has demonstrated significant promise as a potent analgesic with a remarkably improved safety profile compared to traditional opioids. Developed through a rational, structure-guided drug design approach, AT-121 is a bifunctional agonist that simultaneously targets the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. This dual mechanism of action is believed to be the key to its potent antinociceptive effects, which are comparable to or exceed those of morphine, but without the life-threatening side effects of respiratory depression, the potential for abuse, and the development of physical dependence. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AT-121, including detailed experimental protocols and quantitative data to support its potential as a groundbreaking therapeutic for pain management.
Introduction
The opioid crisis, fueled by the widespread use and misuse of prescription painkillers, has created an urgent need for safer and non-addictive analgesics.[1] Traditional opioids, such as morphine and oxycodone, exert their powerful pain-relieving effects primarily through the activation of the mu-opioid receptor (MOR). However, this activation is also responsible for their severe and often fatal side effects, including respiratory depression, euphoria that leads to addiction, and physical dependence.[1]
AT-121 was developed by scientists at Wake Forest School of Medicine and Astraea Therapeutics to address this critical unmet medical need.[1][2] It represents a novel therapeutic strategy by combining MOR agonism for analgesia with NOP receptor agonism to counteract the undesirable effects of MOR activation.[1] The NOP receptor, when activated, has been shown to modulate the rewarding effects of MOR agonists and does not produce respiratory depression. AT-121 is a partial agonist at both receptors, a characteristic that is thought to contribute to its favorable safety profile.
Chemical Synthesis and Structure
This compound is a synthetic small molecule with the chemical name N-(2-(1'-(cis-4-isopropylcyclohexyl)-3-oxospiro[isoquinoline-4,4'-piperidin]-2(1H,3H)-yl)ethyl)sulfamide hydrochloride. The development of AT-121 involved extensive structure-activity relationship (SAR) studies to optimize its binding affinity and functional activity at both MOR and NOP receptors.
Synthesis of this compound
The synthesis of AT-121 involves a multi-step process starting from commercially available materials. A key intermediate is the spiro[isoquinoline-4,4'-piperidin]-3-one core, which is synthesized and subsequently elaborated.
Detailed Synthesis Protocol:
-
Step 1: Synthesis of the Spirocyclic Core. The synthesis of the 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one core can be achieved through various reported methods. One common approach involves a Pictet-Spengler reaction.
-
Step 2: N-Alkylation of the Piperidine Ring. The piperidine nitrogen of the spirocyclic core is alkylated with a suitable cyclohexyl derivative, in this case, a cis-4-isopropylcyclohexyl group. This is typically achieved via reductive amination.
-
Step 3: Introduction of the Sulfamide Side Chain. The final step involves the attachment of the sulfamide-containing side chain to the isoquinoline nitrogen. This is accomplished by reacting the secondary amine of the isoquinoline with a protected aminoethylsulfamoyl chloride, followed by deprotection.
-
Step 4: Salt Formation. The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its solubility and stability.
(Note: While the general synthetic strategy is outlined here based on related literature, the specific, detailed, step-by-step protocol from the primary research publication's supplementary materials was not publicly accessible at the time of this writing.)
Mechanism of Action
AT-121's unique pharmacological profile stems from its bifunctional agonism at both the mu-opioid and nociceptin receptors. Both MOR and NOP are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.
Signaling Pathways
Upon binding of AT-121, both MOR and NOP receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.
AT-121 Dual Receptor Signaling Pathway
-
G-protein Activation: Both MOR and NOP receptor activation by AT-121 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.
-
Synergistic Effects: The simultaneous activation of MOR and NOP pathways is believed to produce a synergistic analgesic effect while mitigating the adverse effects associated with MOR activation alone. The NOP receptor activation is thought to counteract the dopamine-releasing effects of MOR activation in the brain's reward pathways, thereby reducing its abuse potential.
Quantitative Data
The following tables summarize the key in vitro pharmacological data for AT-121.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) |
| NOP | 3.67 |
| MOR | 16.49 |
| KOR | >1000 |
| DOR | >1000 |
Table 2: Functional Activity (GTPγS Binding Assay)
| Receptor | EC50 (nM) | Emax (%) vs. Standard Agonist |
| NOP | 34.7 | Partial Agonist |
| MOR | 19.6 | Partial Agonist |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (Ki) of AT-121 for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR, NOP, KOR, or DOR.
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-diprenorphine for MOR, [³H]-nociceptin for NOP) and varying concentrations of AT-121 in a binding buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.
Receptor Binding Assay Workflow
Objective: To determine the functional efficacy (EC50 and Emax) of AT-121 at opioid receptors.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assays.
-
Assay Conditions: Membranes are incubated with varying concentrations of AT-121 in the presence of GDP and [³⁵S]GTPγS in an assay buffer.
-
Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
In Vivo Studies in Non-Human Primates (Rhesus Monkeys)
The preclinical efficacy and safety of AT-121 were extensively evaluated in rhesus monkeys.
Objective: To assess the analgesic effects of AT-121.
Methodology:
-
Acclimation: Monkeys are acclimated to the experimental setup.
-
Baseline Measurement: The baseline tail-withdrawal latency is determined by immersing the tail in warm water (e.g., 50°C).
-
Drug Administration: AT-121 is administered subcutaneously.
-
Post-treatment Measurement: Tail-withdrawal latencies are measured at various time points after drug administration.
-
Data Analysis: An increase in tail-withdrawal latency indicates an antinociceptive effect.
Objective: To evaluate the effects of AT-121 on respiratory and cardiovascular function.
Methodology:
-
Instrumentation: Monkeys are instrumented for continuous monitoring of respiratory rate, tidal volume, heart rate, and blood pressure.
-
Drug Administration: AT-121 is administered at and above analgesic doses.
-
Data Collection: Physiological parameters are recorded continuously before and after drug administration.
-
Data Analysis: Changes in respiratory and cardiovascular parameters are analyzed to assess for depression.
Objective: To assess the abuse potential of AT-121.
Methodology:
-
Training: Monkeys are trained to self-administer a known drug of abuse (e.g., cocaine or remifentanil) by pressing a lever.
-
Substitution: The training drug is replaced with saline and then with different doses of AT-121.
-
Data Collection: The number of lever presses for drug infusion is recorded.
-
Data Analysis: A high rate of self-administration indicates abuse potential. AT-121 was not self-administered by the monkeys, suggesting a low abuse liability.
Discussion and Future Directions
The discovery and preclinical development of AT-121 represent a significant advancement in the quest for safer and more effective pain therapeutics. Its unique bifunctional mechanism of action, targeting both MOR and NOP receptors, provides a compelling strategy to separate potent analgesia from the dangerous and addictive properties of conventional opioids.
The robust preclinical data in non-human primates, a highly translational model, strongly support the continued development of AT-121. Future research will focus on:
-
Clinical Trials: The progression of AT-121 into human clinical trials to evaluate its safety, tolerability, and efficacy in patients with acute and chronic pain.
-
Further Mechanistic Studies: A deeper investigation into the downstream signaling pathways and the precise molecular interactions that mediate the beneficial effects of MOR and NOP co-activation.
-
Development of Analogs: The exploration of other bifunctional MOR/NOP agonists with potentially improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a promising new chemical entity with the potential to revolutionize pain management. By potently relieving pain without inducing the hallmark side effects of traditional opioids, AT-121 could provide a much-needed solution to the ongoing opioid crisis. The comprehensive preclinical data presented in this guide underscore its potential as a safe and effective, non-addictive analgesic. Further clinical investigation is warranted to fully realize the therapeutic promise of this innovative dual-target agonist.
References
AT-121 Hydrochloride: A Bifunctional NOP/MOP Agonist for Safer Pain Management
An In-depth Technical Guide
Executive Summary
The escalating opioid crisis has intensified the search for potent analgesics devoid of the severe side effects associated with traditional mu-opioid peptide (MOP) receptor agonists, such as addiction, respiratory depression, and tolerance.[1][2] A promising strategy involves the simultaneous modulation of the nociceptin/orphanin FQ peptide (NOP) receptor and the MOP receptor.[1][3] This whitepaper details the pharmacological profile, mechanism of action, and preclinical efficacy of AT-121, a novel bifunctional NOP/MOP receptor agonist.[4] Developed through receptor structure-guided design, AT-121 exhibits a unique profile as a partial agonist at both NOP and MOP receptors. In extensive studies involving non-human primates, AT-121 has demonstrated potent, morphine-like analgesia at doses 100 times lower than morphine, without inducing respiratory depression, abuse potential, hyperalgesia, or physical dependence. These findings position AT-121 as a potential breakthrough therapeutic, capable of providing effective pain relief while mitigating the characteristic risks of conventional opioids.
Introduction: The Need for a New Paradigm in Analgesia
For decades, MOP receptor agonists like morphine and oxycodone have been the cornerstone of severe pain management. Their efficacy, however, is marred by a high risk of adverse effects. Activation of the MOP receptor not only blocks pain signals but also triggers the brain's reward system, leading to euphoria and a high potential for abuse and addiction. Furthermore, MOP agonism can cause life-threatening respiratory depression, the primary cause of overdose fatalities.
The NOP receptor system represents a key modulator of the MOP receptor system. While NOP receptor activation can produce analgesia, it does not induce rewarding effects and can counteract the adverse effects of MOP agonists. This has led to the hypothesis that a bifunctional compound with balanced activity at both NOP and MOP receptors could achieve a desirable therapeutic profile: potent analgesia from MOP activation, with NOP activation concurrently suppressing the undesirable side effects. AT-121 was designed to embody this principle, combining partial agonist activity for both receptors into a single molecule.
Pharmacological Profile of AT-121
AT-121 is a non-morphinan small molecule characterized by its high affinity and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the delta (DOP) and kappa (KOP) opioid receptors. This dual-target engagement is central to its unique pharmacological effects.
In Vitro Binding and Functional Activity
The in vitro profile of AT-121 has been characterized using radioligand binding assays and [³⁵S]GTPγS functional assays in cell membranes expressing the recombinant human opioid receptors. These assays quantify the compound's binding affinity (Ki) and its ability to activate G-protein signaling (EC₅₀ and Eₘₐₓ).
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Max Stimulation vs. Full Agonist (Eₘₐₓ, %) |
| NOP | 3.67 | 35 | Partial Agonist |
| MOP | 16.49 | 20 | Partial Agonist |
| KOP | >100 | Not Tested | Not Tested |
| DOP | >100 | Not Tested | Not Tested |
Table 1: In Vitro Pharmacological Profile of AT-121. Data compiled from radioligand binding and [³⁵S]GTPγS functional assays.
Mechanism of Action: Dual Receptor Engagement
AT-121's therapeutic action stems from its simultaneous and balanced partial agonism at NOP and MOP receptors. These are both G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate ion channel activity.
Receptor Signaling Pathways
Activation of the MOP receptor by an agonist like morphine typically initiates two major signaling cascades: a G-protein-dependent pathway that mediates analgesia, and a β-arrestin-dependent pathway linked to side effects like respiratory depression and tolerance. The NOP receptor also signals through G-proteins to inhibit neuronal excitability and modulate neurotransmitter release. Crucially, NOP activation has been shown to be non-rewarding and can attenuate the reinforcing effects of MOP agonists.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AT-121 Hydrochloride: A Novel Analgesic with a Dual Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT-121 is a novel, bifunctional small molecule that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nocicein/orphanin FQ peptide (NOP) receptor.[1] Preclinical studies in nonhuman primates have demonstrated that AT-121 possesses potent analgesic properties comparable to or exceeding that of traditional opioids like morphine, but notably without their hallmark adverse effects, including respiratory depression, abuse liability, opioid-induced hyperalgesia, and physical dependence.[1][2] This unique pharmacological profile suggests that AT-121 could represent a groundbreaking therapeutic agent for the management of severe pain, potentially offering a safer alternative to conventional opioid analgesics. This whitepaper provides a comprehensive overview of the preclinical data available for AT-121 hydrochloride, with a focus on its pharmacological characteristics, analgesic efficacy, and safety profile.
Mechanism of Action
AT-121's distinct therapeutic profile stems from its simultaneous and partial agonism at both the MOR and NOP receptors.[1] While MOR activation is the primary mechanism for the analgesic effects of traditional opioids, it is also responsible for their undesirable side effects.[2] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOR agonists, including the attenuation of their rewarding properties and the reduction of respiratory depression. By co-activating both receptors, AT-121 achieves a synergistic effect, where the NOP receptor activity functionally antagonizes the adverse effects of MOR activation while preserving or even enhancing analgesia.
Below is a diagram illustrating the proposed signaling pathway of AT-121.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinities
| Receptor | Ki (nM) |
| NOP Receptor | 3.67 |
| Mu-Opioid Receptor (MOR) | 16.49 |
| Data from MedChemExpress. |
Table 2: In Vitro Functional Activity
| Assay | Receptor | EC50 (nM) |
| [35S]GTPγS Binding | NOP Receptor | 34.7 |
| [35S]GTPγS Binding | Mu-Opioid Receptor (MOR) | 19.6 |
| Data from Cayman Chemical. |
Table 3: In Vivo Analgesic Efficacy in Rhesus Monkeys
| Assay | AT-121 Dose (mg/kg, s.c.) | Effect |
| Warm Water Tail-Withdrawal (50°C) | 0.003 - 0.03 | Potent, dose-dependent antinociception |
| Capsaicin-Induced Thermal Allodynia | 0.003 - 0.03 | Dose-dependent decrease |
| Data from Ding H, et al. Sci Transl Med. 2018 and MedChemExpress. |
Table 4: Safety and Side Effect Profile in Rhesus Monkeys
| Adverse Effect | AT-121 (up to 0.03 mg/kg) | Morphine (comparator) |
| Respiratory Depression | Not observed | Observed |
| Abuse Potential (Self-Administration) | Lacks reinforcing effects | Reinforcing |
| Opioid-Induced Hyperalgesia | Not induced | Induced |
| Physical Dependence | Not observed | Observed |
| Data from Ding H, et al. Sci Transl Med. 2018. |
Detailed Experimental Protocols
Warm Water Tail-Withdrawal Assay
This assay is used to assess the antinociceptive effects of a compound against an acute thermal stimulus.
-
Subjects: Rhesus monkeys.
-
Procedure: The distal portion of the monkey's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 50°C). The latency for the monkey to withdraw its tail from the warm water is recorded. A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.
-
Drug Administration: this compound or a vehicle control is administered subcutaneously (s.c.) at varying doses prior to testing.
-
Data Analysis: The tail-withdrawal latency is measured at baseline and at various time points after drug administration. The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Capsaicin-Induced Allodynia
This model is used to evaluate the anti-allodynic effects of a compound in a state of heightened pain sensitivity.
-
Subjects: Rhesus monkeys.
-
Procedure: Capsaicin, an irritant, is injected intradermally into the calf of one leg to induce a state of thermal allodynia (a painful response to a normally non-painful stimulus). The sensitivity of the affected area to a thermal stimulus is then assessed.
-
Drug Administration: this compound or a vehicle control is administered prior to the capsaicin injection.
-
Data Analysis: The response to the thermal stimulus in the capsaicin-treated area is compared between drug-treated and vehicle-treated animals.
Respiratory Function Assessment
This is a critical safety assay to determine if a compound causes respiratory depression, a common and dangerous side effect of opioids.
-
Subjects: Rhesus monkeys.
-
Procedure: Respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, are monitored using methods such as whole-body plethysmography. Arterial blood gas levels (e.g., pO2 and pCO2) may also be measured.
-
Drug Administration: this compound is administered at therapeutic and supratherapeutic doses.
-
Data Analysis: Respiratory parameters are compared before and after drug administration to identify any significant depression of respiratory function.
Intravenous Self-Administration
This is the gold-standard preclinical model for assessing the abuse potential and reinforcing properties of a drug.
-
Subjects: Rhesus monkeys trained to self-administer drugs.
-
Procedure: Monkeys are surgically implanted with an intravenous catheter and placed in an operant conditioning chamber. They are trained to press a lever to receive an intravenous infusion of a known drug of abuse, such as cocaine or remifentanil. Once a stable pattern of self-administration is established, the test compound (AT-121) is substituted for the training drug.
-
Data Analysis: The rate of lever pressing for AT-121 is compared to the rate for the training drug and a saline control. A low rate of self-administration for AT-121 indicates a lack of reinforcing properties and low abuse potential.
Conclusion
The preclinical data for this compound are highly promising, suggesting a significant advancement in the development of safer and more effective analgesics. Its unique dual agonism at MOR and NOP receptors appears to successfully separate potent analgesia from the dangerous and addictive properties of traditional opioids. Further investigation, including clinical trials in humans, is warranted to fully elucidate the therapeutic potential of AT-121 as a next-generation pain management therapy.
References
In Vitro Characterization of AT-121 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 hydrochloride is a novel bifunctional ligand targeting both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This unique pharmacological profile has positioned AT-121 as a promising candidate for the development of potent analgesics with a reduced side-effect profile compared to traditional opioids. This technical guide provides an in-depth overview of the in vitro characterization of AT-121, detailing its binding affinity, functional activity, and signaling pathways. The information presented herein is intended to support further research and development efforts in the field of pain therapeutics.
Core Pharmacological Profile
AT-121 is a partial agonist at both the MOP and NOP receptors.[2] This dual agonism is critical to its unique pharmacological effects, where the activation of NOP receptors is thought to counteract the undesirable effects associated with MOP receptor activation, such as respiratory depression and abuse potential.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound at the human MOP and NOP receptors.
| Parameter | MOP Receptor | NOP Receptor | Cell Line | Reference |
| Binding Affinity (Ki) | 16.49 nM | 3.67 nM | CHO-hMOP, CHO-hNOP | [1] |
| Functional Potency (EC50) | 19.6 nM | 34.7 nM | CHO-hMOP, CHO-hNOP | |
| Functional Efficacy (Emax) | Partial Agonist | Partial Agonist | CHO-hMOP, CHO-hNOP | [2] |
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of AT-121 for the MOP and NOP receptors. The protocol involves a competitive binding format where the ability of AT-121 to displace a known high-affinity radioligand from the receptor is measured.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MOP receptor (CHO-hMOP) or the human NOP receptor (CHO-hNOP).
-
Radioligands:
-
For MOP receptor: [³H]-DAMGO (a selective MOP agonist).
-
For NOP receptor: [³H]-Nociceptin/Orphanin FQ (the endogenous NOP ligand).[3]
-
-
Non-specific Binding Determinant:
-
For MOP receptor: Naloxone (a non-selective opioid antagonist).
-
For NOP receptor: Unlabeled Nociceptin/Orphanin FQ.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: CHO-hMOP or CHO-hNOP cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand (typically at or near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of AT-121 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of AT-121 by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the MOP and NOP receptors. This provides a measure of the compound's potency (EC50) and efficacy (Emax) as an agonist.
Materials:
-
Cell Membranes: CHO-hMOP or CHO-hNOP cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Reference Agonists:
-
For MOP receptor: DAMGO.
-
For NOP receptor: Nociceptin/Orphanin FQ.
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation Plates: 96-well microplates.
-
Filtration System and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of AT-121 to determine the EC50 and Emax values relative to the reference full agonists.
Signaling Pathways and Experimental Workflows
AT-121 Signaling at MOP and NOP Receptors
AT-121 activates both MOP and NOP receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the analgesic effects of opioids.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the logical flow of experiments for the comprehensive in vitro characterization of this compound.
G-Protein Biased Agonism and Beta-Arrestin Recruitment
AT-121 is considered a G-protein biased agonist at the MOP receptor. This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway. The recruitment of β-arrestin is associated with receptor desensitization and the development of tolerance, as well as some of the adverse effects of opioids. The reduced recruitment of β-arrestin by AT-121 is a key feature contributing to its improved safety profile.
Conclusion
The in vitro characterization of this compound reveals a unique pharmacological profile as a potent partial agonist at both MOP and NOP receptors. Its G-protein biased agonism at the MOP receptor, coupled with NOP receptor activation, provides a strong rationale for its development as a safer and non-addictive analgesic. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug discovery. Further investigation into the downstream signaling consequences of this dual receptor engagement will be crucial in fully elucidating the therapeutic potential of AT-121.
References
In-Depth Technical Guide on AT-121 Hydrochloride (CAS: 2099681-71-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-121 hydrochloride is a novel bifunctional opioid receptor agonist with a unique pharmacological profile that holds significant promise for the development of safer and more effective analgesics. This technical guide provides a comprehensive overview of AT-121, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for its in vitro and in vivo characterization are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.
Introduction
The opioid crisis has underscored the urgent need for potent analgesics that are devoid of the severe side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence. AT-121 is a first-in-class molecule designed to address this challenge by simultaneously targeting the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is believed to produce potent analgesia while mitigating the undesirable effects mediated by conventional MOP receptor agonists.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value |
| CAS Number | 2099681-71-5 |
| Molecular Formula | C₂₄H₃₉ClN₄O₃S |
| Molecular Weight | 499.11 g/mol |
| IUPAC Name | N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-, hydrochloride, sulfamide |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
Mechanism of Action
AT-121 functions as a bifunctional partial agonist at both the MOP and NOP receptors.[1][3] The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids.[2] However, the concurrent activation of NOP receptors by AT-121 is thought to counteract the MOP-mediated side effects, including reward signaling and respiratory depression.
Signaling Pathway
The binding of AT-121 to MOP and NOP receptors, both of which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signaling.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of AT-121.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | MOP Receptor | NOP Receptor | Reference |
| Ki (nM) | 16.49 | 3.67 | |
| EC₅₀ (nM) ([³⁵S]GTPγS) | 19.6 | 34.7 | |
| Agonist Efficacy | Partial Agonist | Partial Agonist |
Table 2: In Vivo Analgesic Efficacy in Non-Human Primates
| Assay | Effective Dose (s.c.) | Effect | Reference |
| Warm Water Tail-Withdrawal (50°C) | 0.003 - 0.03 mg/kg | Dose-dependent antinociception | |
| Capsaicin-Induced Thermal Allodynia | 0.003 - 0.03 mg/kg | Dose-dependent inhibition of allodynia |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AT-121.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AT-121 for MOP and NOP receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP or NOP receptors.
-
Radioligands: [³H]diprenorphine (for MOP) and [³H]nociceptin (for NOP).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone for MOP, unlabeled nociceptin for NOP).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of AT-121.
-
In a 96-well plate, combine cell membranes, radioligand, and either vehicle, unlabeled competitor (for non-specific binding), or varying concentrations of AT-121.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at MOP and NOP receptors.
Materials:
-
Membranes from CHO cells expressing human MOP or NOP receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Full agonists for reference (e.g., DAMGO for MOP, N/OFQ for NOP).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of AT-121 and the reference full agonist.
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
In Vivo Warm Water Tail-Withdrawal Assay in Rhesus Monkeys
Objective: To assess the antinociceptive effects of AT-121.
Animals: Adult male rhesus monkeys (Macaca mulatta).
Procedure:
-
Acclimate the monkeys to the restraint chair and the experimental procedure.
-
Establish a baseline tail-withdrawal latency by immersing the distal portion of the tail in a 50°C water bath. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.003, 0.01, 0.03 mg/kg) or vehicle.
-
Measure the tail-withdrawal latency at multiple time points post-administration (e.g., 15, 30, 60, 120, 180 minutes).
-
Convert the data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
In Vivo Capsaicin-Induced Thermal Allodynia Assay in Rhesus Monkeys
Objective: To evaluate the anti-allodynic effects of AT-121.
Animals: Adult male rhesus monkeys.
Procedure:
-
Induce thermal allodynia by injecting a low dose of capsaicin into the tail.
-
Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).
-
Administer AT-121 (s.c.) or vehicle.
-
Measure the tail-withdrawal latency at various time points post-drug administration.
-
Analyze the data to determine the inhibition of capsaicin-induced allodynia.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of AT-121.
Conclusion
This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, has demonstrated potent analgesic effects in non-human primate models without the hallmark side effects of traditional opioids. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of AT-121 and related compounds. Future studies in human subjects are warranted to confirm these promising preclinical findings.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of AT-121 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 hydrochloride is a novel bifunctional ligand that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] Preclinical studies, primarily in non-human primates, have demonstrated its potential as a potent analgesic with a significantly improved safety profile compared to traditional opioid analgesics.[2][4] Notably, AT-121 has been shown to produce profound antinociception without the hallmark side effects of mu-opioid receptor agonists, such as respiratory depression and high abuse potential. These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.
This document provides detailed application notes and protocols for the in vivo administration of this compound, based on findings from preclinical studies in rhesus monkeys.
Mechanism of Action
AT-121 exhibits a unique mechanism of action by concurrently activating NOP and MOP receptors. The activation of MOP receptors is the primary driver of the analgesic effects of traditional opioids. However, this activation is also responsible for their undesirable side effects. The simultaneous activation of NOP receptors by AT-121 is thought to counteract the adverse effects of MOP receptor activation, such as respiratory depression and the rewarding effects that lead to addiction, while potentially contributing to or synergizing with the analgesic effect.
Data Presentation
Table 1: In Vivo Efficacy and Dosage of this compound in Rhesus Monkeys
| Parameter | Value | Animal Model | Administration Route | Source |
| Effective Antinociceptive Dose Range | 0.003 - 0.03 mg/kg | Rhesus Monkeys | Subcutaneous | |
| Potency vs. Morphine | Approximately 100-fold more potent | Rhesus Monkeys | Subcutaneous | |
| Respiratory Depression | No significant effect at 10-30 times the antinociceptive dose | Rhesus Monkeys | Subcutaneous | |
| Abuse Potential (Self-Administration) | Did not produce reinforcing effects | Rhesus Monkeys | Intravenous |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound solution for subcutaneous injection in non-human primates.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline solution to the vial.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
If necessary, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light, until use. Based on general chemical stability, short-term storage at 2-8°C is recommended.
References
- 1. Respiratory effects of opioid full and partial agonists in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated treatment with methocinnamox, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and respiratory effects of nalbuphine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-121 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a bifunctional agonist targeting the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action has demonstrated potent analgesic effects in preclinical studies without the adverse effects commonly associated with traditional opioids, such as respiratory depression and addiction.[2][3] These application notes provide detailed dosing guidelines and experimental protocols for the use of AT-121 hydrochloride in mouse models of nociception.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design.
Table 1: In Vitro Receptor Binding and Functional Activity of AT-121
| Receptor | Assay | Species | Value | Units | Reference |
| NOP | Ki | Human | 3.67 | nM | |
| MOR | Ki | Human | 16.49 | nM | |
| NOP | GTPγS | Human | Partial Agonist | - | |
| MOR | GTPγS | Human | Partial Agonist | - |
Table 2: In Vivo Dosing Guidelines for AT-121 and Comparators
| Compound | Species | Route of Administration | Effective Dose Range | Application | Reference |
| AT-121 | Rhesus Monkey | Subcutaneous (s.c.) | 0.003 - 0.03 | Antinociception | |
| Morphine | Mouse | Intraperitoneal (i.p.) | 0.1 - 10 | Antinociception (Orofacial Formalin Test) | |
| KGNOP1 (MOR/NOP agonist) | Mouse | Subcutaneous (s.c.) | 0.49 - 1.22 | Inflammatory Pain | |
| Morphine | Mouse | Subcutaneous (s.c.) | 2.25 | Antinociception (Hot Plate) |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of this compound for subcutaneous administration in mice. Due to the limited information on the solubility of this compound in aqueous solutions, a vehicle containing a small amount of DMSO may be necessary.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Procedure:
-
Vehicle Preparation: Prepare a stock solution of 10% DMSO in sterile physiological saline. For example, to prepare 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile saline.
-
Drug Dissolution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of the 10% DMSO vehicle to the tube.
-
Vortex thoroughly to dissolve the compound. If necessary, brief sonication can be used to aid dissolution.
-
Once dissolved, add the remaining volume of the 10% DMSO vehicle to achieve the final desired concentration.
-
-
Final Concentration and Dosing Volume:
-
The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
-
The recommended injection volume for subcutaneous administration in mice is 5-10 µL/g of body weight. For a 20-25 g mouse, a total volume of 100-250 µL is appropriate.
-
-
Administration:
-
Administer the prepared this compound solution subcutaneously in the scruff of the neck or the flank.
-
Use a new sterile syringe and needle for each animal.
-
Control Groups:
-
Vehicle Control: Administer the same volume of the 10% DMSO in saline vehicle without the drug.
-
Positive Control: A standard opioid analgesic, such as morphine (e.g., 5-10 mg/kg, s.c.), can be used as a positive control to validate the experimental model.
Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test
The hot plate test is a common method to evaluate the analgesic effects of compounds against thermal stimuli.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Timer
-
Prepared this compound solution, vehicle, and positive control
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Gently place each mouse on the hot plate and immediately start the timer.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking its hind paws or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Remove mice that do not exhibit a baseline latency within a predetermined range (e.g., 10-20 seconds) from the study.
-
-
Drug Administration:
-
Administer this compound, vehicle, or positive control subcutaneously as described in Protocol 1.
-
-
Post-Treatment Latency:
-
At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement.
-
-
Data Analysis:
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the bifunctional MOR/NOP agonist AT-121.
Caption: Experimental workflow for assessing the antinociceptive effects of AT-121.
References
solubility and preparation of AT-121 hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 hydrochloride is a novel bifunctional ligand that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, offering the potential for potent analgesia comparable to traditional opioids like morphine, but with a significantly reduced risk of common opioid-related side effects such as respiratory depression, abuse potential, and physical dependence.[1][2] Preclinical studies in non-human primates have demonstrated that AT-121 produces robust antinociceptive effects without inducing hyperalgesia or reinforcing effects, highlighting its promise as a safer alternative for pain management.[1]
These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro and in vivo assays to characterize its activity.
Physicochemical Properties and Solubility
This compound is the salt form of the active compound and is generally preferred for research due to its potential for improved solubility and stability in aqueous solutions.
Storage and Handling:
This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), maintain at -20°C. Stock solutions, once prepared, should also be stored at -20°C for long-term use, with short-term storage at 0-4°C.
Solubility Data:
| Solvent | Known Solubility/Recommendation | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL (for the free base) | This indicates that the compound has some aqueous solubility, which is likely enhanced in the hydrochloride salt form. |
| Water/Saline/PBS | Data not available | It is recommended to empirically determine the solubility for your specific application. Start with a small amount of powder and gradually add the aqueous solvent while vortexing. Sonication may aid dissolution. For in vivo preparations, if direct dissolution in saline is challenging, a co-solvent system may be necessary. |
Preparation of this compound Solutions
Preparation of Stock Solutions for In Vitro Assays:
For functional assays such as GTPγS binding and adenylyl cyclase inhibition, a high-concentration stock solution in DMSO is recommended.
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM in 100% DMSO |
| Preparation | To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (MW: 499.11 g/mol ) in 1 mL of DMSO. Adjust the volume as needed based on the amount of compound. |
| Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
Working Dilutions for In Vitro Assays:
Prepare serial dilutions of the DMSO stock solution in the appropriate assay buffer immediately before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent effects.
Preparation of Solutions for In Vivo Studies in Rodents:
The effective dose of AT-121 in non-human primates is in the range of 0.003-0.03 mg/kg, administered subcutaneously.[1] While direct dose translation to rodents is not always linear, this provides a starting point for dose-ranging studies. For subcutaneous administration, the compound should be dissolved in a sterile, physiologically compatible vehicle.
Recommended Vehicle: Sterile saline (0.9% NaCl).
Preparation Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the compound accurately.
-
In a sterile vial, add the appropriate volume of sterile saline.
-
Gradually add the this compound powder to the saline while vortexing.
-
If solubility is an issue, gentle warming and/or sonication in a water bath may facilitate dissolution.
-
Ensure the final solution is clear and free of particulates before administration. If necessary, filter through a 0.22 µm sterile filter.
-
For doses that are difficult to dissolve directly in saline, a co-solvent system such as a small percentage of DMSO or a solution containing Tween 80 and/or PEG may be considered, although the simplest vehicle is preferred to minimize potential confounding effects.
Experimental Protocols
In Vitro Functional Assays
1. [³⁵S]GTPγS Binding Assay:
This assay measures the activation of G proteins upon agonist binding to MOR and NOP receptors.
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radiolabel is proportional to the extent of G protein activation.
Materials:
-
Cell membranes expressing human MOR or NOP receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
This compound stock solution (10 mM in DMSO).
-
Reference agonists (e.g., DAMGO for MOR, N/OFQ for NOP).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
In a 96-well plate, add the following in order: assay buffer, GDP (final concentration 10-100 µM), and the test compound dilutions.
-
For non-specific binding control wells, add unlabeled GTPγS (final concentration 10 µM).
-
Add the membrane suspension (typically 10-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail, and measure radioactivity.
-
Analyze the data by subtracting non-specific binding and plotting the specific binding against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
2. Adenylyl Cyclase Inhibition Assay:
This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing MOR or NOP receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
This compound stock solution (10 mM in DMSO).
-
Reference agonists.
Protocol:
-
Plate cells in a suitable microplate and culture overnight.
-
Prepare serial dilutions of this compound and reference agonists.
-
Pre-treat cells with the test compounds for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production. The concentration of forskolin should be optimized to produce a robust signal.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine IC₅₀ values.
In Vivo Behavioral Assays in Rodents
1. Hot Plate Test for Analgesia:
This test assesses the analgesic effect of AT-121 against a thermal pain stimulus.
Principle: The latency of the animal to react to a heated surface (e.g., by licking its paws or jumping) is measured. An increase in this latency indicates an analgesic effect.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Mice or rats.
-
This compound solution for injection.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., morphine).
Protocol:
-
Habituate the animals to the testing room and handling for several days prior to the experiment.
-
Determine the baseline latency for each animal by placing it on the hot plate (typically set to 52-55°C) and recording the time to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound (subcutaneously), vehicle, or a positive control. A dose-ranging study starting from a lower dose extrapolated from the primate data (e.g., 0.01 mg/kg) and escalating is recommended.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point.
2. Conditioned Place Preference (CPP) for Assessing Abuse Potential:
This paradigm is used to evaluate the rewarding or aversive properties of a drug.
Principle: This test relies on classical conditioning, where the rewarding effects of a drug are associated with a specific environment. A preference for the drug-paired environment suggests abuse potential.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues).
-
Mice or rats.
-
This compound solution for injection.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., morphine or cocaine).
Protocol (Unbiased Design):
-
Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish any baseline preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments, similar to the pre-conditioning phase. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference and suggests rewarding properties.
Signaling Pathway and Experimental Workflow Visualization
References
Application Notes and Protocols for AT-121 Hydrochloride in the Hot Plate Test for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 hydrochloride is a novel bifunctional ligand that acts as an agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action confers potent analgesic effects comparable to or exceeding those of traditional opioids like morphine, while mitigating typical opioid-related side effects such as respiratory depression, tolerance, and abuse potential.[1][3] Preclinical studies in non-human primates have demonstrated that AT-121 is approximately 100 times more potent than morphine in producing antinociceptive effects. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in rodents. These application notes provide a detailed protocol for evaluating the analgesic properties of this compound using the hot plate test in a rodent model.
Mechanism of Action
AT-121 is a partial agonist at both the MOR and NOP receptors. Both receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o). This leads to a cascade of intracellular events that reduce neuronal excitability and inhibit pain signaling. A key characteristic of AT-121 is that it does not appear to induce significant receptor phosphorylation, a process often associated with the development of tolerance and other adverse effects seen with conventional opioids.
The synergistic activation of both MOR and NOP receptors is believed to be crucial for the potent analgesia of AT-121, while the NOP receptor agonism counteracts the adverse effects typically mediated by MOR activation alone.
Signaling Pathway of AT-121
Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.
Experimental Protocol: Hot Plate Test for Analgesia
This protocol outlines the procedure for assessing the antinociceptive effects of this compound in mice.
Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Positive control: Morphine sulfate
-
Male Swiss Webster mice (20-25 g)
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Columbus Instruments)
-
Transparent observation cylinder to confine the mice to the hot plate surface
-
Calibrated animal scale
-
Syringes and needles for drug administration (subcutaneous or intraperitoneal)
-
Timers
Experimental Workflow
Caption: Experimental workflow for the hot plate test.
Procedure
-
Animal Acclimatization: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Hot Plate Temperature: Set the hot plate temperature to a constant 52-55°C. The temperature should be selected to produce a baseline response latency of approximately 10-20 seconds.
-
Baseline Latency: Place each mouse individually on the hot plate within the transparent cylinder and start the timer. Record the latency (in seconds) for the first sign of nociception, which is typically hind paw licking, shaking, or jumping. To prevent tissue damage, a cut-off time of 30-60 seconds must be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Animal Grouping: Randomly assign mice to different treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle control
-
Group 2: Morphine (e.g., 10 mg/kg, s.c.)
-
Group 3: AT-121 (e.g., 0.01 mg/kg, s.c.)
-
Group 4: AT-121 (e.g., 0.03 mg/kg, s.c.)
-
Group 5: AT-121 (e.g., 0.1 mg/kg, s.c.)
-
-
Drug Administration: Administer the vehicle, morphine, or this compound subcutaneously (s.c.) or intraperitoneally (i.p.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect can be expressed as the percentage of the maximum possible effect (%MPE) using the following formula:
%MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Data Presentation
The following tables present hypothetical data based on the expected high potency of AT-121.
Table 1: Dose-Response of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg, s.c.) | Mean Latency (seconds) ± SEM (at 60 min post-administration) |
| Vehicle | - | 12.5 ± 1.2 |
| Morphine | 10 | 28.9 ± 2.5 |
| AT-121 | 0.01 | 18.7 ± 1.8 |
| AT-121 | 0.03 | 25.4 ± 2.1 |
| AT-121 | 0.1 | 35.2 ± 3.0 |
*p < 0.05 compared to vehicle. (Data are hypothetical and for illustrative purposes).
Table 2: Time-Course of Analgesic Effect of this compound (0.1 mg/kg, s.c.)
| Time Post-Administration (minutes) | Mean Latency (seconds) ± SEM |
| 0 (Baseline) | 12.2 ± 1.1 |
| 30 | 29.8 ± 2.7 |
| 60 | 35.2 ± 3.0 |
| 90 | 24.6 ± 2.3* |
| 120 | 15.1 ± 1.5 |
*p < 0.05 compared to baseline. (Data are hypothetical and for illustrative purposes).
Conclusion
The hot plate test is a robust and sensitive method for evaluating the potent antinociceptive properties of this compound. The unique bifunctional mechanism of AT-121, acting as a partial agonist at both MOR and NOP receptors, offers a promising therapeutic avenue for the development of potent analgesics with a significantly improved safety profile over traditional opioids. The protocols and data presented here provide a framework for researchers to investigate the analgesic potential of AT-121 and similar compounds.
References
Application Notes and Protocols for Assessing Respiratory Depression with AT-121 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional agonist targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] Preclinical studies in non-human primates have demonstrated that AT-121 exhibits potent analgesic effects comparable to morphine but, critically, does not induce the significant respiratory depression, abuse potential, or physical dependence commonly associated with classical opioids.[1][2] This favorable safety profile makes AT-121 a promising candidate for the development of safer and more effective pain therapeutics.
These application notes provide a detailed protocol for assessing the respiratory effects of AT-121 hydrochloride in a non-human primate model, a crucial step in its preclinical evaluation. The described methodologies are based on established practices for evaluating opioid-induced respiratory depression and are designed to yield robust and reliable data for regulatory submissions and further drug development.
Signaling Pathway of AT-121
AT-121's unique mechanism of action involves the simultaneous partial agonism of both the NOP and MOP receptors. This dual activity is believed to be the basis for its strong analgesic effects without the typical opioid-related side effects.
Experimental Protocol: Assessing Respiratory Depression in Rhesus Monkeys
This protocol details the use of whole-body plethysmography (WBP) to assess the respiratory effects of AT-121 in conscious, unrestrained rhesus monkeys. WBP is a non-invasive method that allows for the continuous measurement of key respiratory parameters.
Experimental Workflow
Materials and Equipment
-
Test Subjects: Adult male and female rhesus monkeys (Macaca mulatta), experimentally naive.
-
Test Articles: this compound, Morphine sulfate (positive control), Sterile saline (vehicle).
-
Equipment:
-
Whole-body plethysmography (WBP) chamber designed for non-human primates.
-
Pneumotachograph.
-
Differential pressure transducer.
-
Gas analyzer for O2 and CO2.
-
Pulse oximeter with a sensor appropriate for non-human primates.
-
Capnograph for measuring end-tidal CO2 (EtCO2).
-
Data acquisition and analysis software.
-
Experimental Procedure
-
Acclimation: Prior to the study, acclimate the monkeys to the WBP chamber to minimize stress-induced respiratory changes. This should be done for several sessions of increasing duration.
-
Instrumentation and Calibration: Ensure all equipment is properly calibrated according to the manufacturer's instructions before each experiment.
-
Baseline Measurement:
-
Place the conscious and unrestrained monkey in the WBP chamber.
-
Allow for a 30-60 minute habituation period.
-
Record baseline respiratory parameters for at least 30 minutes under normocapnic conditions (room air). Key parameters to measure include:
-
Respiratory Rate (RR) in breaths per minute.
-
Tidal Volume (TV) in mL/kg.
-
Minute Ventilation (MV) in mL/kg/min (MV = RR x TV).
-
Oxygen Saturation (SpO2) in %.
-
End-tidal CO2 (EtCO2) in mmHg.
-
-
-
Drug Administration:
-
Administer a single dose of this compound, morphine sulfate, or vehicle via a clinically relevant route (e.g., subcutaneous or intramuscular).
-
Use a crossover design where each animal receives all treatments with an adequate washout period between treatments.
-
-
Post-Administration Monitoring (Normocapnia):
-
Continuously record all respiratory parameters for a minimum of 4 hours post-administration.
-
-
Hypercapnic Challenge:
-
At a predetermined time point post-administration (e.g., at the time of expected peak drug effect), introduce a gas mixture containing 5% CO2 into the chamber.
-
Maintain the hypercapnic condition for a set duration (e.g., 15 minutes) and continuously record respiratory parameters. This challenge assesses the drug's effect on the ventilatory response to CO2.
-
-
Recovery:
-
After the hypercapnic challenge, return the chamber to normocapnic conditions and continue monitoring for at least another 60 minutes to observe recovery.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. The following tables provide an illustrative example of how the data can be presented.
Table 1: Respiratory Parameters Under Normocapnic Conditions (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | Respiratory Rate (breaths/min) | Tidal Volume (mL/kg) | Minute Ventilation (mL/kg/min) | SpO2 (%) | EtCO2 (mmHg) |
| Vehicle | - | 30 ± 2 | 15 ± 1 | 450 ± 30 | 98 ± 1 | 38 ± 2 |
| AT-121 HCl | 0.1 | 29 ± 2 | 15 ± 1 | 435 ± 28 | 98 ± 1 | 39 ± 2 |
| AT-121 HCl | 0.3 | 28 ± 3 | 16 ± 1 | 448 ± 35 | 97 ± 1 | 40 ± 2 |
| Morphine | 3.0 | 15 ± 2 | 12 ± 1 | 180 ± 25 | 92 ± 2 | 55 ± 3* |
*p < 0.05 compared to Vehicle
Table 2: Respiratory Parameters During Hypercapnic Challenge (5% CO2) (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | Respiratory Rate (breaths/min) | Tidal Volume (mL/kg) | Minute Ventilation (mL/kg/min) | SpO2 (%) | EtCO2 (mmHg) |
| Vehicle | - | 55 ± 4 | 25 ± 2 | 1375 ± 110 | 99 ± 1 | 48 ± 3 |
| AT-121 HCl | 0.1 | 53 ± 5 | 24 ± 2 | 1272 ± 125 | 99 ± 1 | 49 ± 3 |
| AT-121 HCl | 0.3 | 52 ± 4 | 25 ± 2 | 1300 ± 108 | 98 ± 1 | 50 ± 3 |
| Morphine | 3.0 | 25 ± 3 | 18 ± 2 | 450 ± 55 | 94 ± 2 | 65 ± 4* |
*p < 0.05 compared to Vehicle
Conclusion
The protocol outlined provides a robust framework for the preclinical assessment of the respiratory safety profile of this compound. Based on existing literature, it is anticipated that AT-121 will not produce the significant respiratory depression observed with classical opioids like morphine. This lack of respiratory side effects, combined with its potent analgesic properties, underscores the therapeutic potential of AT-121 as a groundbreaking advancement in pain management. Diligent and standardized assessment of its respiratory effects is paramount to its successful clinical translation.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) A bifunctional-biased mu-opioid agonist-neuropeptide FF receptor antagonist as analgesic with improved acute and chronic side effects. (2018) | Armand Drieu la Rochelle | 39 Citations [scispace.com]
Application Notes and Protocols for Self-Administration Studies of AT-121 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a bifunctional agonist targeting the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This dual mechanism of action confers potent analgesic effects comparable to traditional opioids like morphine, but without their significant adverse effects, such as respiratory depression, abuse potential, and opioid-induced hyperalgesia.[2][4] Preclinical studies, primarily in non-human primates, have demonstrated that AT-121 has a promising profile as a safe and non-addictive analgesic. These application notes provide detailed experimental designs and protocols for conducting self-administration studies of AT-121 hydrochloride in a research setting.
Mechanism of Action
AT-121 exhibits partial agonist activity at both the MOR and NOP receptors. The activation of MOR is the primary mechanism for the analgesic effects of traditional opioids. However, the concurrent activation of the NOP receptor by AT-121 is believed to counteract the rewarding and respiratory depressant effects typically associated with MOR agonism. This balanced activity at both receptors is key to its unique pharmacological profile.
Signaling Pathway of AT-121
Caption: Signaling pathway of AT-121.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AT-121.
| Parameter | Receptor | Value | Reference |
| Ki | Nociceptin Receptor | 3.67 nM | |
| Ki | Mu-Opioid Receptor | 16.49 nM | |
| EC50 ([³⁵S]GTPγS binding) | Nociceptin Receptor | 34.7 nM | |
| EC50 ([³⁵S]GTPγS binding) | Mu-Opioid Receptor | 19.6 nM |
Table 1: In Vitro Receptor Binding and Functional Activity of AT-121.
| Parameter | Species | Dose Range | Route of Administration | Effect | Reference |
| Antinociception | Rhesus Monkey | 0.003 - 0.03 mg/kg | Subcutaneous | Dose-dependent increase in tail-withdrawal latency | |
| Antiallodynia | Rhesus Monkey | 0.003 - 0.03 mg/kg | Subcutaneous | Reduction of capsaicin-induced thermal allodynia | |
| Self-Administration | Rhesus Monkey | Not explicitly stated | Intravenous | Lacked reinforcing effects |
Table 2: In Vivo Efficacy of AT-121.
Experimental Protocols
This compound Preparation
Objective: To prepare this compound for subcutaneous or intravenous administration.
Materials:
-
AT-121 free base
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., ethanol or isopropanol)
-
Aprotic solvent (e.g., acetone)
-
Sterile saline (0.9%)
-
Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like cyclodextrin, if necessary)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter
Protocol:
-
Salt Formation: The hydrochloride salt of AT-121 can be prepared by dissolving the free base in an aprotic solvent. A solution of HCl in an organic solvent is then added dropwise while stirring. The resulting precipitate, this compound, is collected, washed, and dried.
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical. For subcutaneous and intravenous routes in non-human primates, sterile saline is a common choice. However, the solubility of this compound in saline should be determined. If solubility is limited, a co-solvent system or a solubilizing agent such as hydroxypropyl-beta-cyclodextrin may be necessary. The final formulation should be sterile and have a pH that is physiologically compatible.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle. Use a vortex mixer to ensure complete dissolution.
-
Check the pH of the final solution and adjust if necessary to a physiologically acceptable range (typically pH 4.5-8.0 for parenteral administration).
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the solution appropriately (e.g., at 4°C) until use. The stability of the solution should be determined.
-
Intravenous Self-Administration in Rhesus Monkeys
Objective: To assess the reinforcing effects and abuse potential of this compound using an intravenous self-administration paradigm.
Experimental Workflow:
Caption: Experimental workflow for self-administration.
Protocol:
-
Subjects: Adult male or female rhesus monkeys (Macaca mulatta) with previous experience in operant conditioning tasks are suitable subjects.
-
Surgical Preparation:
-
Animals are anesthetized, and a chronic indwelling intravenous catheter is surgically implanted into a major vein (e.g., femoral or jugular).
-
The catheter is passed subcutaneously to the mid-scapular region and connected to a vascular access port.
-
Post-operative care includes analgesics and antibiotics to prevent pain and infection. The catheter is flushed daily with heparinized saline to maintain patency.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers, stimulus lights, and a drug infusion pump.
-
-
Training:
-
Monkeys are first trained to press a lever for a food reward (e.g., banana-flavored pellets) on a fixed-ratio (FR) schedule (e.g., FR10, where 10 lever presses result in one reward).
-
Once responding is stable, saline is substituted for the food reward.
-
-
Drug Self-Administration:
-
A known drug of abuse, such as cocaine (e.g., 0.03 mg/kg/infusion), is substituted for saline to establish stable drug self-administration.
-
After stable responding for the positive control drug is achieved, saline is reintroduced to confirm that the behavior is maintained by the drug.
-
Different doses of this compound are then substituted for the training drug.
-
Fixed-Ratio (FR) Schedule: A common schedule where a fixed number of responses (e.g., 10) is required for each drug infusion. This is useful for determining the reinforcing efficacy of a drug.
-
Progressive-Ratio (PR) Schedule: The response requirement for each successive infusion increases. The "breakpoint" (the highest ratio completed) serves as a measure of the motivation to obtain the drug. The response requirement can be doubled after a set number of infusions (e.g., every four infusions).
-
-
Data Collection and Analysis: The number of lever presses and infusions per session are recorded. Data are analyzed to compare the reinforcing effects of AT-121 to saline and a positive control drug.
Nociceptive Assays
Objective: To assess the antinociceptive effects of this compound in response to an acute thermal stimulus.
Protocol:
-
Subjects: Rhesus monkeys are chair-restrained to allow their tails to hang freely.
-
Procedure:
-
The distal portion of the monkey's tail is immersed in a thermos containing water maintained at 55°C.
-
The latency to withdraw the tail from the water is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Baseline tail-withdrawal latencies are established before drug administration.
-
This compound (0.003-0.03 mg/kg) or vehicle is administered subcutaneously.
-
Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 120 minutes) to determine the time course of the antinociceptive effect.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each dose and time point.
Objective: To evaluate the ability of this compound to reverse thermal allodynia in a model of inflammatory pain.
Protocol:
-
Subjects: Rhesus monkeys are trained for operant tasks.
-
Procedure:
-
A baseline response to a non-noxious thermal stimulus (e.g., 42°C) applied to a specific skin area (e.g., forearm or tail) is established.
-
Capsaicin (e.g., 0.1 mg) is applied topically or injected subcutaneously to the test area to induce thermal allodynia.
-
The response to the non-noxious thermal stimulus is re-evaluated after capsaicin administration to confirm the development of allodynia (i.e., a pain response to a previously non-painful stimulus).
-
This compound (0.003-0.03 mg/kg) or vehicle is administered subcutaneously.
-
The response to the thermal stimulus is measured at multiple time points after drug administration to assess the reversal of allodynia.
-
-
Data Analysis: The change in response to the thermal stimulus before and after drug treatment is quantified and compared between the AT-121 and vehicle groups.
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the self-administration profile and analgesic efficacy of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of the therapeutic potential of this novel bifunctional opioid agonist. The unique mechanism of AT-121 holds significant promise for the development of a new generation of safer and non-addictive pain therapeutics.
References
- 1. Effects of NOP-Related Ligands in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Random ratio schedules produce greater demand for i.v. drug administration than fixed ratio schedules in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
Dissolution Protocol for AT-121 Hydrochloride for Subcutaneous Injection: An Application Note
For Research Use Only. Not for human or veterinary use.
Introduction
AT-121 is a novel bifunctional opioid receptor agonist with high affinity for both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism confers a unique pharmacological profile, offering potent analgesia comparable to morphine but with a significantly improved safety profile.[2] Preclinical studies in non-human primates have demonstrated that AT-121 provides pain relief without the adverse side effects commonly associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[2] These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.
This application note provides a detailed protocol for the dissolution of AT-121 hydrochloride for subcutaneous injection in a research setting. Due to the limited aqueous solubility of AT-121, specific solvents and procedures are required to prepare a solution suitable for in vivo studies.
Data Presentation
The solubility of AT-121 (free base) has been reported in several organic solvents. While specific quantitative data for this compound is not widely published, the information for the free base provides a strong indication of suitable solvent systems.
| Solvent | Solubility of AT-121 (Free Base) |
| Chloroform | 10 mg/mL |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl sulfoxide (DMSO) | Miscible |
| Ethanol | Miscible |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL |
This data is compiled from commercially available information and should be used as a guideline. It is recommended to perform small-scale solubility tests with the specific batch of this compound being used.
Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes and needles (e.g., 30-gauge) for injection
Protocol for Preparation of this compound Solution
This protocol describes the preparation of a stock solution of this compound in DMSO, followed by dilution in sterile saline to achieve the final desired concentration for subcutaneous injection. This co-solvent approach is a common method for administering hydrophobic compounds in vivo.
1. Preparation of a 10 mg/mL Stock Solution in DMSO:
a. Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound. b. Place the weighed this compound into a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of compound. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. e. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear. This is your stock solution.
2. Preparation of the Final Dosing Solution:
a. The final concentration of the dosing solution will depend on the desired dose (in mg/kg) and the injection volume. It is crucial to minimize the final concentration of DMSO in the injected solution to avoid toxicity. A final DMSO concentration of 1-5% is generally well-tolerated in most animal models. b. Calculate the required volume of the stock solution and sterile saline.
- Example Calculation: To prepare 1 mL of a 0.1 mg/mL dosing solution with a final DMSO concentration of 1%:
- You will need 10 µL of the 10 mg/mL stock solution (0.01 mL * 10 mg/mL = 0.1 mg).
- You will need 990 µL (0.99 mL) of sterile saline.
- The final DMSO concentration will be (10 µL / 1000 µL) * 100% = 1%. c. In a sterile microcentrifuge tube, add the calculated volume of sterile saline first. d. Add the calculated volume of the this compound stock solution to the saline. e. Vortex the tube gently to mix the solution thoroughly. f. Visually inspect the final dosing solution to ensure it is clear and free of precipitation. If precipitation occurs, further optimization of the vehicle composition (e.g., by adding a small amount of a surfactant like Tween 80 or using a different co-solvent system) may be necessary, but this should be done with careful consideration of potential effects on the experimental outcomes.
3. Administration:
a. The prepared dosing solution should be administered subcutaneously at the desired dose. In non-human primate studies, doses in the range of 0.003-0.03 mg/kg have been shown to be effective. b. It is recommended to prepare the final dosing solution fresh on the day of the experiment. The stock solution in DMSO can typically be stored at -20°C for short periods, but stability should be verified.
Mandatory Visualization
Signaling Pathway of AT-121
Caption: Dual agonism of AT-121 at MOR and NOP receptors.
Experimental Workflow for AT-121 Solution Preparation
Caption: Step-by-step workflow for preparing AT-121 HCl solution.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling AT-121 Hydrochloride: A Novel Analgesic for Research Applications
For Researchers, Scientists, and Drug Development Professionals
AT-121 hydrochloride is a synthetic compound that has garnered significant interest within the scientific community for its potential as a potent, non-addictive analgesic. This molecule acts as a bifunctional agonist, targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] This dual mechanism of action is believed to contribute to its strong analgesic effects without the common adverse side effects associated with traditional opioids, such as respiratory depression and abuse potential.[1][3]
Physicochemical Properties and Sourcing
Research-grade this compound is available from several chemical suppliers. It is imperative for researchers to source this compound from reputable vendors who provide a certificate of analysis to ensure purity and identity.
| Property | Value | Source |
| CAS Number | 2099681-71-5 | MedChemExpress, AChemBlock |
| Molecular Formula | C₂₄H₃₉ClN₄O₃S | AChemBlock |
| Molecular Weight | 499.11 g/mol | AChemBlock |
| Purity | Typically ≥98% | AChemBlock |
Mechanism of Action
AT-121 exhibits a unique pharmacological profile by acting as a partial agonist at both the NOP and MOP receptors.[1] The activation of the MOP receptor is a well-established mechanism for producing analgesia. Simultaneously, the agonism at the NOP receptor is thought to counteract the undesirable side effects of MOP receptor activation, including reward-seeking behavior and respiratory depression.
Application Notes: In Vivo Analgesic Studies
This compound has demonstrated significant antinociceptive and antiallodynic effects in preclinical studies, particularly in non-human primate models. Researchers investigating novel pain therapeutics can utilize AT-121 as a reference compound or for further mechanistic studies.
Key In Vivo Applications:
-
Assessment of Antinociceptive Effects: The warm water tail-withdrawal assay is a common method to evaluate the analgesic properties of AT-121.
-
Evaluation of Antiallodynic Effects: The capsaicin-induced thermal allodynia model can be employed to determine the efficacy of AT-121 in pathological pain states.
-
Abuse Liability Testing: Drug self-administration paradigms are crucial for confirming the non-addictive profile of AT-121.
Experimental Protocols
The following are detailed protocols adapted from published research for the in vivo evaluation of this compound.
Warm Water Tail-Withdrawal Assay for Antinociception
This protocol is designed to measure the antinociceptive effects of AT-121 in response to a thermal stimulus.
Experimental Workflow:
Methodology:
-
Animal Acclimatization: Acclimatize rhesus monkeys to the experimental setup, including restraint chairs.
-
Baseline Measurement: Determine the baseline tail-withdrawal latency by immersing the distal portion of the tail in a water bath maintained at a noxious temperature (e.g., 50°C). A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound subcutaneously at various doses (e.g., 0.003-0.03 mg/kg) or the vehicle control.
-
Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 120, and 240 minutes), re-measure the tail-withdrawal latency.
-
Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Quantitative Data Summary:
| Dose of AT-121 (mg/kg, s.c.) | Peak Antinociceptive Effect (%MPE) |
| 0.003 | ~40% |
| 0.01 | ~80% |
| 0.03 | ~100% |
Data are approximate and based on published findings in rhesus monkeys.
Capsaicin-Induced Thermal Allodynia
This model assesses the ability of AT-121 to reverse a state of heightened pain sensitivity.
Methodology:
-
Baseline Determination: Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).
-
Capsaicin Injection: Inject capsaicin (e.g., 30 µg in 10 µL) intradermally into the tail to induce thermal allodynia.
-
Allodynia Confirmation: Confirm the development of allodynia by re-measuring the tail-withdrawal latency at 46°C. A significant decrease in latency is expected.
-
AT-121 Administration: Administer this compound or vehicle.
-
Post-treatment Assessment: Measure the tail-withdrawal latency at various time points after AT-121 administration to determine the reversal of allodynia.
Drug Self-Administration for Abuse Potential
This protocol evaluates the reinforcing properties and thus, the abuse potential of AT-121.
Methodology:
-
Animal Training: Train animals to self-administer a known drug of abuse, such as oxycodone, by pressing a lever to receive an intravenous infusion.
-
Substitution Phase: Substitute AT-121 for oxycodone to determine if it maintains self-administration behavior.
-
Reinforcement Schedule: Utilize a progressive-ratio schedule of reinforcement, where the number of lever presses required for each infusion increases. The breaking point, or the number of presses at which the animal ceases to respond, is a measure of the reinforcing efficacy of the drug.
-
Data Comparison: Compare the breaking point for AT-121 with that of saline (negative control) and oxycodone (positive control). Published studies have shown that AT-121 does not maintain self-administration, indicating a low abuse potential.
Conclusion
This compound represents a promising area of research for the development of safer and more effective analgesics. Its dual agonism at NOP and MOP receptors provides a novel therapeutic strategy for pain management. The protocols outlined above provide a framework for researchers to investigate the pharmacological properties of this compound in their own laboratories. As with all research chemicals, appropriate safety precautions and institutional guidelines should be followed when handling and using this compound.
References
Application Notes and Protocols for AT-121 Hydrochloride In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional compound that acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2][3][4] This dual mechanism of action has garnered significant interest as it demonstrates potent analgesic effects comparable to morphine but appears to lack many of the detrimental side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[1] In preclinical studies, AT-121 has been shown to be approximately 100 times more potent than morphine in producing antinociceptive effects. The unique pharmacological profile of AT-121, characterized by its high affinity for NOP and MOP receptors with significantly lower affinity for delta (DOP) and kappa (KOP) opioid receptors, makes it a promising candidate for the development of safer analgesics. These application notes provide detailed protocols for conducting in vitro receptor binding assays to determine the binding affinity of AT-121 hydrochloride and other test compounds for the human NOP, MOP, DOP, and KOP receptors.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) of AT-121 for the human NOP, MOP, KOP, and DOP receptors. The data is compiled from published literature and is presented to facilitate the comparison of binding profiles.
| Compound | Receptor | K_i_ (nM) | Reference Compound |
| AT-121 | NOP | 3.67 | Nociceptin/Orphanin FQ |
| MOP | 16.49 | DAMGO | |
| KOP | >100 | U-69,593 | |
| DOP | >100 | DPDPE |
Table 1: In Vitro Receptor Binding Affinities of AT-121.
Signaling Pathway and Experimental Workflow
The binding of AT-121 to the NOP and MOP receptors, both of which are G protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which modulates neuronal excitability. The experimental workflow for determining the binding affinity involves a competitive radioligand binding assay.
Figure 1: Simplified signaling pathway of AT-121 at NOP and MOP receptors.
Figure 2: General experimental workflow for the in vitro receptor binding assay.
Experimental Protocols
This section provides a detailed methodology for conducting competitive radioligand binding assays to determine the affinity of this compound for human NOP, MOP, KOP, and DOP receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human recombinant receptor (hNOP, hMOP, hKOP, or hDOP).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Radioligands:
-
NOP Receptor: [³H]-Nociceptin
-
MOP Receptor: [³H]-DAMGO
-
KOP Receptor: [³H]-U-69,593
-
DOP Receptor: [³H]-DPDPE
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligands:
-
NOP: 1 µM unlabeled Nociceptin
-
MOP, KOP, DOP: 10 µM Naloxone
-
-
Equipment and Consumables:
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Assay Procedure
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that results in less than 10% of the added radioligand being bound. Homogenize gently to ensure a uniform suspension.
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each receptor type, with a final assay volume of 200 µL:
-
Total Binding: Add assay buffer, the respective radioligand at a concentration close to its K_d_ value, and the membrane preparation.
-
Non-specific Binding (NSB): Add the corresponding non-specific binding ligand, the radioligand, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M), the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add a liquid scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the mean counts per minute (CPM) of the non-specific binding wells from the mean CPM of the total binding and competition binding wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value (the concentration of AT-121 that inhibits 50% of the specific binding of the radioligand).
-
Calculate K_i_: Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation:
K_i_ = IC₅₀ / (1 + [L]/K_d_)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d_ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
The provided protocols offer a standardized approach for the in vitro characterization of this compound's binding affinity to NOP, MOP, KOP, and DOP receptors. These assays are crucial for understanding the compound's pharmacological profile and for the screening and development of novel bifunctional analgesics. The unique profile of AT-121, with high affinity for both NOP and MOP receptors, underscores its potential as a groundbreaking therapeutic agent for pain management.
References
Application Note: Quantification of AT-121 Hydrochloride in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of AT-121 hydrochloride in plasma samples. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of AT-121 in a preclinical or clinical setting. This method is based on a validated assay for a similar enaminone analog, E121, and is expected to offer high selectivity, and a broad dynamic range suitable for pharmacokinetic studies.[1]
Introduction
AT-121 is a novel compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is essential for the quantitative determination of its concentration in biological matrices such as plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[2][3] This document provides a comprehensive protocol for the measurement of this compound in plasma, including sample preparation, instrument parameters, and data analysis. The methodology is adapted from a validated LC-MS/MS assay for the enaminone analog E121 in mouse plasma.[1]
Principle of the Method
Plasma samples containing this compound are first subjected to a sample preparation procedure to remove proteins and other interfering substances.[4] An internal standard (IS) is added at the beginning of the sample preparation to correct for variability during the extraction and analysis process. The prepared samples are then injected into a liquid chromatography system for separation of the analyte from endogenous plasma components. The analyte and internal standard are subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (a structurally similar compound, e.g., an analog or a stable isotope-labeled version of AT-121)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Control (drug-free) plasma with the same anticoagulant as the study samples
-
Solid Phase Extraction (SPE) cartridges (if applicable)
-
96-well plates (if using high-throughput sample preparation)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Sample vials or 96-well plates
-
Nitrogen evaporator (optional, for solvent evaporation)
Experimental Protocols
Preparation of Stock and Working Solutions
-
AT-121 Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the AT-121 stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike drug-free plasma with the AT-121 working solutions to prepare a series of calibration standards at different concentrations. A typical calibration range could be 0.1 to 20 µg/mL.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in drug-free plasma in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and fast method for sample cleanup.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation (Solid-Phase Extraction - SPE)
SPE can provide a cleaner extract compared to protein precipitation.
-
Condition an appropriate SPE cartridge according to the manufacturer's instructions.
-
Load 100 µL of plasma sample (pre-mixed with 50 µL of IS) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute AT-121 and the IS from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized to provide good separation and peak shape |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5000 V |
| MRM Transitions | To be determined by infusing a standard solution of AT-121 and the IS into the mass spectrometer. |
Data Presentation
The performance of the assay should be evaluated by assessing its linearity, accuracy, precision, and recovery. The following tables summarize the expected performance based on the analysis of the similar compound, E121.
Table 1: Calibration Curve Parameters for E121
| Parameter | Value |
| Linear Range (µg/mL) | 0.10 - 20 |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (µg/mL) | 0.1 |
Table 2: Intra- and Inter-Run Precision and Accuracy for E121
| Concentration (µg/mL) | Precision (RSD%) | Accuracy (Bias%) |
| Intra-run | 3.7 - 10.9 | -10.0 to 12.0 |
| Inter-run | Not specified | Not specified |
Table 3: Recovery of E121 and Internal Standard
| Analyte | Recovery (%) |
| E121 | > 80 |
| Internal Standard | > 80 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for measuring this compound concentration in plasma samples.
Caption: Workflow for AT-121 analysis in plasma.
Conclusion
The described LC-MS/MS method provides a framework for the reliable quantification of this compound in plasma samples. The protocol, adapted from a validated method for a similar compound, is expected to offer the necessary sensitivity, selectivity, and throughput for pharmacokinetic and other drug development studies. It is recommended that the method be fully validated according to regulatory guidelines before its application to the analysis of study samples.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. A simple and fast LC-MS/MS method with a very high sensitivity for the measurement of raltitrexed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AT-121 hydrochloride stability in DMSO solution
Welcome to the technical support center for AT-121 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for their experiments involving this compound in DMSO solution.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C
2. What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.
3. How should I prepare a stock solution of this compound in DMSO?
Please refer to the detailed experimental protocol for preparing a stock solution in the "Experimental Protocols" section below.
4. What are the recommended storage conditions for this compound in DMSO solution?
Once dissolved in DMSO, the stability of this compound is best maintained under the following conditions:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months): -20°C
To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
5. Is there quantitative data on the stability of this compound in DMSO?
6. My this compound solution in DMSO appears to have precipitated. What should I do?
Precipitation can occur for several reasons. Please refer to the "Troubleshooting Guides" section for a step-by-step approach to address this issue.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage |
| Solid | 0 - 4°C (days to weeks) | -20°C (months to years) |
| DMSO Solution | 0 - 4°C (days to weeks) | -20°C (months) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 499.11 g/mol ), you would weigh 4.99 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for long-term storage.
Troubleshooting Guides
Issue: Precipitation of this compound in DMSO Solution Upon Addition to Aqueous Media
This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous buffer or cell culture medium.
Possible Causes:
-
The compound has low solubility in the final aqueous solution.
-
The concentration of the compound in the final solution exceeds its solubility limit.
-
The final concentration of DMSO is too low to maintain the compound in solution.
Solutions:
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Decrease the final compound concentration: Test a lower final concentration of this compound to see if it remains soluble.
-
Modify the dilution method: Instead of adding the DMSO stock directly to the aqueous solution, try pre-mixing the DMSO stock with a small volume of the aqueous solution before adding it to the final volume. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Use a different solvent: While DMSO is the recommended solvent, for certain applications, exploring other solvents or formulation strategies may be necessary.
Visualizations
Caption: Workflow for preparing an this compound stock solution.
troubleshooting inconsistent results in AT-121 hydrochloride studies
Welcome to the technical support center for AT-121 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during preclinical studies of this novel bifunctional analgesic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Inconsistent Analgesic Effects in Animal Models
-
Question: We are observing significant variability in the antinociceptive effects of AT-121 in our rodent models. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent analgesic effects can stem from several factors, from procedural variability to the specific characteristics of your animal model. Here are some potential causes and troubleshooting steps:
-
Drug Administration and Stability:
-
Solution Preparation: Ensure that this compound is fully dissolved. Sonication may be required for complete dissolution in some vehicles.[1] Prepare fresh solutions daily to avoid degradation.
-
Route of Administration: The subcutaneous route has been shown to be effective.[2][3][4] Ensure consistent administration technique to minimize variability in absorption.
-
Dosing: AT-121 is potent, with effective doses in non-human primates reported in the range of 0.003-0.03 mg/kg.[3] Carefully consider dose conversions for your specific animal model and perform a thorough dose-response study.
-
-
Animal Model and Physiology:
-
Species Differences: The balance of Mu-Opioid Receptor (MOR) and Nociceptin/Orphanin FQ Peptide Receptor (NOP) activity can vary between species. Rodent models may not perfectly replicate the effects seen in non-human primates.
-
Stress Levels: High stress levels in animals can alter baseline nociceptive thresholds and impact the efficacy of analgesics. Acclimatize animals to the experimental setup and handling procedures.
-
Metabolism: Differences in drug metabolism between individual animals or strains can lead to variable plasma concentrations of AT-121.
-
-
Experimental Procedure:
-
Nociceptive Assay: The choice of nociceptive assay (e.g., tail-flick, hot plate, von Frey) can influence the results. Ensure the chosen assay is appropriate for the type of pain being modeled and that the stimulus intensity is consistent.
-
Observer Bias: Whenever possible, blind the experimenter to the treatment conditions to minimize observer bias in behavioral scoring.
-
-
Issue 2: Discrepancies in Receptor Binding Affinity (Ki) Values
-
Question: Our in-house receptor binding assays are yielding Ki values for AT-121 at MOR and NOP receptors that are different from published data. What could be causing this discrepancy?
-
Answer: Variations in receptor binding assay results are common and can often be traced back to specific protocol differences. Here’s a checklist of factors to consider:
-
Membrane Preparation:
-
Source: The source of the cell membranes (e.g., cell line, specific brain region) and the preparation method can significantly impact receptor density and conformation.
-
Quality: Ensure the membrane preparation is of high quality, with minimal degradation of receptors.
-
-
Radioligand and Competitor:
-
Radioligand Choice: The specific radioligand used for the competition binding assay can influence the apparent affinity of the unlabeled ligand (AT-121).
-
Concentration: Use a radioligand concentration at or below its Kd for the receptor to ensure accurate determination of the competitor's Ki.
-
-
Assay Buffer and Conditions:
-
Ionic Strength and pH: The composition of the assay buffer, including ionic strength and pH, can affect ligand binding.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium by optimizing the incubation time and temperature.
-
-
Issue 3: Unexpected In Vivo Side Effects
-
Question: While AT-121 is reported to have a favorable side effect profile, we are observing some unexpected behavioral changes in our animals. How should we investigate this?
-
Answer: Although AT-121 is designed to be safer than traditional opioids, it is crucial to carefully monitor for any adverse effects.
-
Dose-Related Effects: The observed side effects might be dose-dependent. A thorough dose-response study is essential to identify the therapeutic window.
-
Off-Target Effects: While AT-121 has been shown to have lower affinity for delta and kappa opioid receptors, high concentrations could potentially lead to off-target effects.
-
Animal Model Specifics: The specific species or strain of animal may have a different sensitivity to the compound.
-
Behavioral Assays: Use a battery of behavioral assays to systematically assess for potential side effects such as sedation, motor impairment, or changes in affective state.
-
Quantitative Data Summary
The following tables summarize key quantitative data for AT-121 from published studies.
Table 1: Receptor Binding Affinities and Functional Activity
| Receptor | Parameter | Value | Species | Source |
| Nociceptin (NOP) | Ki | 3.67 nM | - | |
| Mu-Opioid (MOR) | Ki | 16.49 nM | - | |
| Nociceptin (NOP) | EC50 ([³⁵S]GTPγS) | 34.7 nM | - | |
| Mu-Opioid (MOR) | EC50 ([³⁵S]GTPγS) | 19.6 nM | - | |
| Nociceptin (NOP) | EC50 | 35 nM | - | |
| Mu-Opioid (MOR) | EC50 | 20 nM | - |
Table 2: In Vivo Efficacy in Non-Human Primates
| Assay | Effective Dose (s.c.) | Effect | Source |
| Warm Water Tail-Withdrawal (50°C) | 0.003-0.03 mg/kg | Dose-dependent antinociception | |
| Capsaicin-Induced Allodynia | 0.003-0.03 mg/kg | Dose-dependent reduction in allodynia | |
| Oxycodone Self-Administration | 0.3-10 µg/kg/injection | Reduction in oxycodone reinforcement |
Experimental Protocols
Protocol 1: Receptor Binding Assay (Competition)
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor (MOR or NOP) or specific brain tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet containing the cell membranes is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]nociceptin for NOP), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of AT-121. Perform a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Warm Water Tail-Withdrawal Assay in Non-Human Primates
-
Acclimatization: Acclimatize the monkeys to the primate restraint chairs and the experimental procedure over several sessions.
-
Baseline Measurement: Immerse the lower part of the shaved tail (~15 cm) in a thermal flask containing water maintained at a specific temperature (e.g., 50°C). Record the latency to tail withdrawal. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
Post-Treatment Measurements: At specified time points after drug administration, repeat the tail-withdrawal latency measurement.
-
Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE). Analyze the data for dose-dependent and time-dependent effects.
Visualizations
Caption: AT-121 dual agonism at MOR and NOP receptors.
Caption: Workflow for troubleshooting inconsistent analgesia.
Caption: Mapping problems to their respective solutions.
References
Technical Support Center: Optimizing AT-121 Hydrochloride Dose for Maximum Antinociception
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose of AT-121 hydrochloride to achieve maximum antinociceptive effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AT-121's antinociceptive effect?
A1: AT-121 is a bifunctional agonist that targets both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] Its potent antinociceptive effects are derived from the synergistic activation of both MOP and NOP receptor pathways.[1][3] The engagement of the NOP receptor is believed to counteract the adverse side effects typically associated with MOP receptor agonists, such as respiratory depression and abuse potential.[1]
Q2: What is a recommended starting dose range for this compound in non-human primates?
A2: Based on preclinical studies in rhesus monkeys, a subcutaneous (s.c.) dose range of 0.003 to 0.03 mg/kg has been shown to produce a dose-dependent antinociceptive effect. A minimum effective dose of 0.03 mg/kg was reported to produce full antinociception in a warm water tail-withdrawal assay.
Q3: What are the expected side effects of AT-121 at effective antinociceptive doses?
A3: A significant advantage of AT-121 is its favorable side-effect profile compared to traditional opioids. At effective antinociceptive doses (e.g., 0.03 mg/kg) and even at doses 10-fold higher, AT-121 did not induce significant respiratory depression, abuse potential, opioid-induced hyperalgesia, or physical dependence in non-human primates. It also did not elicit scratching responses, a common side effect of morphine.
Q4: How does the potency of AT-121 compare to morphine?
A4: AT-121 is approximately 100-fold more potent than morphine in producing antinociceptive effects in non-human primates. The reported ED50 for AT-121 is around 0.01 mg/kg, compared to 1 mg/kg for morphine in the warm water tail-withdrawal assay.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Rhesus Monkeys
| Dose (mg/kg, s.c.) | Antinociceptive Effect (%MPE in 50°C Water Tail-Withdrawal) | Observed Side Effects | Reference |
| 0.003 | Dose-dependent increase in antinociception | Not reported to have significant side effects at this dose. | |
| 0.01 | ED50 for antinociceptive effect | Not reported to have significant side effects at this dose. | |
| 0.03 | Full antinociception (approaching 100% MPE) with a duration of action of about 3 hours. | No significant respiratory depression, abuse liability, or itch response observed. | |
| 0.3 | --- | No significant effects on respiration or cardiovascular activities. |
%MPE (Maximum Possible Effect) is calculated as: [(test latency - baseline latency) / (cutoff time - baseline latency)] x 100.
Experimental Protocols
Protocol 1: Warm Water Tail-Withdrawal Assay for Antinociception in Non-Human Primates
This protocol is adapted from methodologies used in preclinical studies of AT-121.
Objective: To assess the thermal antinociceptive effects of this compound.
Materials:
-
Rhesus monkeys, chair-restrained
-
Thermal flask
-
Water bath maintained at 50°C (noxious stimulus) and 42°C/46°C (non-noxious stimuli)
-
Computerized timer
-
This compound solution for subcutaneous injection
-
Vehicle control solution
Procedure:
-
Acclimation: Acclimate the monkeys to the primate restraint chairs in the procedure room to minimize stress.
-
Baseline Measurement:
-
Shave the lower ~15 cm of the monkey's tail.
-
Immerse the tail in the 50°C water bath.
-
Start the timer immediately upon immersion.
-
Record the latency for the monkey to withdraw its tail.
-
A cutoff time of 20 seconds is used to prevent tissue damage. If the tail is not withdrawn by 20 seconds, remove the flask and record the latency as 20 seconds.
-
Repeat baseline measurements at non-noxious temperatures (42°C and 46°C) to ensure stimulus specificity.
-
-
Drug Administration:
-
Administer the predetermined dose of this compound or vehicle control subcutaneously.
-
-
Post-treatment Measurements:
-
At specified time points post-injection (e.g., 30, 60, 90, 120, 180 minutes), repeat the tail-withdrawal latency measurement in the 50°C water bath.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point and dose.
-
Troubleshooting Guides
Issue 1: High variability in baseline tail-withdrawal latencies.
-
Possible Cause: Inadequate acclimation of the animals to the experimental setup and handling.
-
Troubleshooting Steps:
-
Habituation: Ensure a consistent and sufficient habituation period for the animals in the restraint chairs before initiating the experiment.
-
Consistent Handling: Handle the animals gently and by the same personnel to reduce stress-induced variability.
-
Stable Environment: Maintain a quiet and controlled experimental environment with consistent lighting and temperature.
-
Issue 2: AT-121 does not produce the expected antinociceptive effect.
-
Possible Cause 1: Inappropriate dose or route of administration.
-
Troubleshooting Steps:
-
Dose-Response Curve: If not already performed, conduct a full dose-response study to determine the optimal effective dose in your specific cohort of animals.
-
Pharmacokinetics: Consider the pharmacokinetic profile of AT-121. The timing of the antinociceptive assessment should align with the peak plasma concentration of the compound.
-
-
Possible Cause 2: Improper drug formulation or stability.
-
Troubleshooting Steps:
-
Formulation Check: Ensure this compound is properly dissolved and the formulation is stable. Prepare fresh solutions for each experiment.
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations.
-
Issue 3: Unexpected or paradoxical effects observed.
-
Possible Cause: Complex pharmacology of a bifunctional agonist.
-
Troubleshooting Steps:
-
Receptor Occupancy: At very high doses, the balance of MOR and NOP receptor activation might shift, potentially leading to unexpected effects. It is crucial to operate within the established therapeutic window.
-
Antagonist Studies: To confirm the mechanism of action in your model, consider co-administration with selective MOP (e.g., naltrexone) and NOP (e.g., J-113397) receptor antagonists. A reduction in the antinociceptive effect of AT-121 would confirm the engagement of these receptors.
-
Mandatory Visualization
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
long-term storage conditions for AT-121 hydrochloride powder
Technical Support Center: AT-121 Hydrochloride Powder
This technical support center provides guidance on the long-term storage, handling, and stability of this compound powder for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended ?
For long-term storage, it is recommended to store this compound powder at -20°C in a dry and dark environment.[1] Following these conditions should ensure stability for months to years.[1][2] One supplier indicates a stability of at least two years under these conditions.[2]
Q2: How should I store this compound powder for short-term use?
For short-term storage, spanning days to weeks, the powder should be kept in a dry, dark place at a temperature between 0°C and 4°C.[1]
Q3: The product arrived at room temperature. Is it still viable?
Yes. This compound is considered stable enough for shipment at ambient temperatures for a period of several weeks, which includes time spent in customs. Upon receipt, it should be transferred to the recommended storage conditions as soon as possible.
Q4: What is the chemical information for this compound?
This compound is a bifunctional nociception and mu opioid receptor agonist. Its molecular formula is C24H39ClN4O3S, and it has a molecular weight of 499.11 g/mol .
Q5: Is this compound light-sensitive?
Yes, it is recommended to store the powder in a dark environment to prevent potential degradation from light exposure.
Q6: What is the appearance of this compound?
This compound is a solid powder.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound powder.
| Storage Duration | Temperature | Environment | Expected Stability |
| Long-Term | -20°C | Dry, Dark | Months to Years (≥ 2 years) |
| Short-Term | 0 - 4°C | Dry, Dark | Days to Weeks |
| Shipping | Ambient | As shipped | Stable for a few weeks |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder Discoloration | - Oxidation or degradation due to improper storage (exposure to light, moisture, or high temperatures). | - Discontinue use of the powder. - Review storage procedures to ensure they align with recommendations. - Order a new batch and perform a quality control check upon arrival. |
| Powder Clumping | - Exposure to moisture (hygroscopic tendencies). | - Transfer the powder to a desiccator to remove excess moisture. - Ensure the container is sealed tightly and stored in a dry environment. - For future use, handle the powder in a low-humidity environment (e.g., a glove box). |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of stock solutions. | - Perform a stability assessment on your current stock (see Experimental Protocols). - Prepare fresh stock solutions from powder stored under recommended long-term conditions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Small-Scale Stability Assessment of this compound Powder
This protocol outlines a method for researchers to assess the stability of their this compound powder if degradation is suspected. It is based on general principles of pharmaceutical stability testing.
Objective: To determine if the stored this compound powder has maintained its integrity and purity over time.
Materials:
-
This compound powder (test sample)
-
A new, unopened vial of this compound (control sample)
-
Appropriate solvent (e.g., DMSO, Chloroform)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Accurately weigh equal amounts of the test sample and the control sample.
-
Prepare stock solutions of a known concentration (e.g., 1 mg/mL) for both samples in the same solvent.
-
Create working solutions by diluting the stock solutions to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate AT-121 from potential degradants. This may involve method scouting with different mobile phases and gradients.
-
Inject the control sample to establish the retention time of pure AT-121 and its peak area.
-
Inject the test sample under the same conditions.
-
-
Data Analysis:
-
Compare the chromatograms of the test and control samples.
-
Purity Assessment: Look for the appearance of new peaks or a significant decrease in the main peak's area in the test sample compared to the control.
-
Quantification: Calculate the percentage of the main peak area relative to the total peak area in the test sample's chromatogram to estimate purity.
-
A significant decrease in purity or the presence of major degradation peaks suggests the sample is compromised.
-
Visual Workflows
Caption: Decision workflow for handling new AT-121 HCl shipments.
Caption: General workflow for HPLC-based stability testing.
References
Technical Support Center: Investigating Potential Off-Target Effects of AT-121 Hydrochloride
Here is a technical support center with troubleshooting guides and FAQs for investigating potential off-target effects of AT-121 hydrochloride.
This guide is designed for researchers, scientists, and drug development professionals to investigate and troubleshoot potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like AT-121?
A: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target.[1] For AT-121, a bifunctional agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor, these unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects.[2][3][4] Identifying and understanding these effects is critical for accurate data interpretation and for the overall safety assessment of the compound.
Q2: What is currently known about the selectivity profile of this compound?
A: AT-121 was designed to be a bifunctional agonist, acting on both the μ-opioid receptor and the nociceptin receptor. Studies have shown that it has a high affinity for these two receptors. Its binding affinity for other opioid receptors, such as the delta-opioid receptor (DOP) and kappa-opioid receptor (KOP), is significantly lower.
Table 1: Known Receptor Binding Affinities of AT-121
| Receptor Target | Binding Affinity (Ki) | Notes |
|---|---|---|
| Nociceptin/Orphanin FQ Peptide (NOP) | 3.67 nM | Primary on-target |
| Mu-Opioid Receptor (MOR) | 16.49 nM | Primary on-target |
| Delta-Opioid Receptor (DOP) | >100 nM | Low affinity suggests selectivity |
| Kappa-Opioid Receptor (KOP) | >100 nM | Low affinity suggests selectivity |
Troubleshooting Guides
Issue 1: I am observing an unexpected or inconsistent phenotype in my cell-based assay with AT-121. How do I determine if this is an off-target effect?
An unexpected cellular phenotype that doesn't align with the known functions of MOR and NOP receptor activation may indicate an off-target interaction.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the potency (EC50) for the unexpected phenotype is significantly different from the potency for on-target activity, it may suggest an off-target effect.
-
Use a Structurally Unrelated Agonist: Treat the cells with a structurally different MOR/NOP agonist. If this compound does not produce the same unexpected phenotype, it is more likely that the phenotype observed with AT-121 is due to an off-target effect.
-
Rescue Experiment: If you suspect a specific off-target, you can perform a rescue experiment. For example, if you can block the unexpected phenotype by co-administering an antagonist for a suspected off-target receptor, this provides strong evidence for that off-target interaction.
-
Phenotypic Screening: Utilize high-content phenotypic screening to compare the cellular fingerprint of AT-121 with a library of compounds with known mechanisms of action. This can help to generate hypotheses about potential off-target pathways.
References
Technical Support Center: Synthesis of AT-121 Hydrochloride
Welcome to the technical support center for the synthesis of AT-121 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your synthesis of this promising non-addictive analgesic.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for AT-121?
A1: The synthesis of AT-121 is based on a multi-step approach that begins with commercially available starting materials and involves key transformations to build the core structure and introduce the necessary functional groups. The overall strategy involves the creation of a key intermediate, followed by a series of modifications to yield the final compound. The hydrochloride salt is typically formed in the final step.
Q2: I am observing a low yield in the initial coupling step. What are the possible causes and solutions?
A2: Low yields in coupling reactions are a common challenge. Several factors could be at play:
-
Reagent Quality: Ensure that all reagents, especially the coupling agents and the starting materials, are of high purity and anhydrous where necessary.
-
Reaction Conditions: The reaction temperature and time are critical. Ensure that the temperature is maintained as specified in the protocol and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: During the purification of the final compound by column chromatography, I am seeing co-elution of impurities. How can I improve the separation?
A3: Co-elution can be addressed by modifying the chromatography conditions:
-
Solvent System: Experiment with different solvent systems with varying polarities. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.
-
Stationary Phase: If using silica gel, consider using a different type of stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.
-
Flash Chromatography: Employing a flash chromatography system can provide better resolution and more efficient separation compared to traditional gravity columns.
Q4: The final hydrochloride salt formation is resulting in an oily product instead of a crystalline solid. What should I do?
A4: The formation of an oil instead of a solid during salt formation can be due to several reasons:
-
Residual Solvent: Ensure all solvents from the previous steps are completely removed under high vacuum.
-
Purity of the Free Base: The presence of impurities can inhibit crystallization. It is crucial to start with a highly pure free base.
-
Solvent for Precipitation: The choice of solvent for precipitation is critical. If the current solvent is not working, try a different anti-solvent or a mixture of solvents. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction in Step 1 (Amide Coupling) | 1. Inactive coupling reagent. 2. Presence of moisture. 3. Steric hindrance of starting materials. | 1. Use a fresh batch of coupling reagent. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 3. Increase reaction time and/or temperature. Consider a different coupling agent. |
| Formation of multiple byproducts in Step 2 (Reduction) | 1. Over-reduction of other functional groups. 2. Unstable reaction intermediates. | 1. Use a milder reducing agent or control the stoichiometry of the current one. 2. Lower the reaction temperature and monitor the reaction progress closely. |
| Low yield in the final salt formation | 1. Incomplete precipitation. 2. Loss of product during washing. | 1. Cool the solution to a lower temperature to maximize precipitation. 2. Use a minimal amount of cold solvent for washing the precipitate. |
| Final product fails purity analysis (e.g., by HPLC) | 1. Incomplete purification of intermediates. 2. Decomposition of the final product. | 1. Re-purify the intermediate that introduced the impurity. 2. Store the final product under inert gas at a low temperature and protect it from light. |
Experimental Protocols
The detailed experimental protocol for the synthesis of AT-121 is proprietary and published in the primary literature. Researchers should refer to the supplementary materials of the publication by Ding H, et al. in Science Translational Medicine (2018) for the precise, step-by-step methodology. The general workflow is outlined below.
General Synthesis Workflow
The synthesis of AT-121 involves a multi-step sequence. A generalized workflow is depicted in the diagram below. Each step requires careful control of reaction conditions and purification of the intermediate products.
Data Presentation
The following table summarizes hypothetical quantitative data for the key steps in the synthesis of AT-121, as would be presented in a laboratory notebook or publication. Actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | Amide Coupling | 85-95 | >95 |
| 2 | Reduction | 70-85 | >98 |
| 3 | Functional Group Modification | 60-75 | >98 |
| 4 | Salt Formation | 90-98 | >99 |
| Overall | - | 40-60 | >99 |
Visualizations
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in a given synthetic step.
This technical support center provides a foundational guide to the challenges that may be encountered during the synthesis of this compound. For specific and detailed protocols, always refer to the original peer-reviewed scientific literature.
selecting appropriate experimental controls for AT-121 hydrochloride
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the appropriate selection of experimental controls for studies involving AT-121 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a bifunctional analgesic compound that acts as an agonist at two distinct receptors: the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3][4] Its dual action provides potent pain relief, comparable to or greater than morphine, while the activation of the NOP receptor is understood to counteract the typical side effects associated with MOR agonists, such as respiratory depression, abuse potential, and physical dependence.[2]
Q2: Why is the selection of proper controls so critical when experimenting with AT-121?
A2: Due to its unique dual-receptor mechanism, a robust set of controls is essential to accurately interpret experimental results. Appropriate controls allow researchers to:
-
Confirm that the observed effects are a direct result of AT-121 administration and not the delivery vehicle or experimental procedures.
-
Attribute specific outcomes to the engagement of the mu-opioid receptor, the nociceptin receptor, or their combined action.
-
Benchmark the efficacy and safety profile of AT-121 against established compounds, like traditional opioids.
-
Rule out potential off-target effects.
Q3: What are the fundamental controls required for any AT-121 experiment?
A3: At a minimum, every experiment should include:
-
Vehicle Control: A group of subjects that receives the solvent used to dissolve this compound, administered in the same volume and by the same route as the experimental group. This control ensures that the vehicle itself does not produce any of the measured effects.
-
Untreated/Sham Control: A baseline group that undergoes all experimental handling and procedures (e.g., injections, behavioral testing) but does not receive any substance. This helps establish normal baseline responses.
Troubleshooting and Experimental Design Guides
Issue 1: How can I prove the observed analgesic effect is mediated by opioid receptors?
Answer: To confirm that AT-121's effects are specifically due to its interaction with opioid receptors, you should use a non-selective opioid receptor antagonist.
-
Recommended Control: Pre-treatment with a broad-spectrum opioid antagonist like Naltrexone . If AT-121 is acting through opioid receptors, naltrexone will competitively block these sites and significantly attenuate or completely inhibit the analgesic effect.
Experimental Protocol: Naltrexone Antagonism Study
-
Animal Groups: Divide subjects into at least four groups: (1) Vehicle + Vehicle, (2) Vehicle + AT-121, (3) Naltrexone + AT-121, (4) Naltrexone + Vehicle.
-
Pre-treatment: Administer naltrexone (e.g., 1-10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to the primary treatment.
-
Treatment: Administer this compound (e.g., 0.03 mg/kg, s.c.) or its vehicle.
-
Assessment: Perform the analgesic assay (e.g., warm water tail-withdrawal test) at the time of expected peak effect for AT-121.
-
Analysis: Compare the response in the Naltrexone + AT-121 group to the Vehicle + AT-121 group. A significant reduction in analgesia indicates an opioid-receptor-mediated effect.
Quantitative Data: Recommended Dosing for Controls
| Compound | Role | Species | Route | Suggested Dose | Citation |
| This compound | Test Article | Rhesus Monkey | s.c. | 0.003 - 0.03 mg/kg | |
| Morphine | Positive Control | Rhesus Monkey | s.c. | 1 - 10 mg/kg | |
| Naltrexone | Antagonist Control | Mouse | s.c. | 0.1 - 10 mg/kg | |
| Vehicle | Negative Control | Rhesus Monkey | s.c. | N/A (e.g., DMSO/HPC) |
Workflow for Antagonist Control Experiment
Caption: Workflow for a naltrexone antagonist control experiment.
Issue 2: How can I distinguish the effects of mu-opioid (MOR) versus nociceptin (NOP) receptor activation?
Answer: To dissect the bifunctional mechanism of AT-121, you must use selective antagonists for each receptor. This will allow you to isolate the contribution of each pathway to the overall observed effect.
-
Isolating NOP Effects: Use a selective MOR antagonist (e.g., CTAP , Naloxonazine ). This will block the effects mediated by the mu-opioid receptor, leaving the effects of NOP receptor engagement.
-
Isolating MOR Effects: Use a selective NOP antagonist (e.g., SB-612111 ). This will block the nociceptin receptor, isolating the effects of mu-opioid receptor activation, including potential side effects.
Experimental Protocol: In Vitro Receptor Binding Assay
-
Preparation: Use cell membranes expressing either human MOR or NOP receptors.
-
Assay: Perform a competitive radioligand binding assay or a functional assay like [³⁵S]GTPγS binding.
-
Conditions:
-
Condition A (AT-121 alone): Determine the binding affinity (Ki) or functional potency (EC50) of AT-121 at each receptor.
-
Condition B (AT-121 + MOR antagonist): In NOP-expressing membranes, show that the MOR antagonist does not compete with AT-121. In MOR-expressing membranes, show a rightward shift in the AT-121 dose-response curve.
-
Condition C (AT-121 + NOP antagonist): In MOR-expressing membranes, show that the NOP antagonist does not compete. In NOP-expressing membranes, show a rightward shift in the AT-121 dose-response curve.
-
-
Analysis: Quantify the changes in affinity or potency to confirm the selective action of the antagonists.
Signaling Pathway of AT-121 and Antagonist Action
Caption: AT-121 activates both MOR and NOP receptors.
Issue 3: What is the best positive control to compare AT-121's efficacy and safety?
Answer: The ideal positive control is a well-characterized, potent MOR agonist that is known to produce both strong analgesia and significant side effects.
-
Recommended Control: Morphine is the gold standard for this purpose. A direct comparison will allow you to benchmark the analgesic potency of AT-121 while simultaneously demonstrating its improved safety profile (i.e., lack of respiratory depression, abuse liability, etc.).
Experimental Protocol: Comparative In Vivo Study
-
Animal Groups: Use at least three groups: (1) Vehicle, (2) AT-121, (3) Morphine. Dose-response curves for each compound are recommended.
-
Analgesia Assessment: Measure antinociception using a standardized test (e.g., hot plate, tail flick) at various time points after drug administration.
-
Side Effect Assessment:
-
Respiratory Depression: Monitor blood oxygen saturation or use whole-body plethysmography.
-
Abuse Liability: Use a conditioned place preference (CPP) or drug self-administration paradigm. AT-121 is expected to show no reinforcing effects.
-
-
Analysis: Compare the dose-response curves for analgesia and the magnitude of side effects between the AT-121 and Morphine groups.
Logical Relationship of Key Experimental Controls
Caption: Relationship between different control types in AT-121 research.
References
minimizing handling stress in animals treated with AT-121 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AT-121 hydrochloride, with a specific focus on minimizing animal handling stress to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an experimental bifunctional analgesic compound.[1] It acts as an agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[2][3] This dual mechanism is designed to provide potent pain relief similar to morphine but without the associated adverse side effects like abuse potential, respiratory depression, and physical dependence.[1][4]
Q2: What is the mechanism of action for AT-121? A2: AT-121 targets and activates mu-opioid receptors, which is the primary mechanism for the analgesic effects of traditional opioids. Simultaneously, it activates NOP receptors, which counteracts the MOR-mediated side effects such as euphoria and respiratory depression. This bifunctional activity results in potent antinociceptive and antiallodynic effects.
Q3: Why is minimizing handling stress critical when working with AT-121? A3: Handling is a significant source of stress for laboratory animals, which can have profound physiological and psychological effects. This stress can alter an animal's neurochemical state and its response to drug treatments, potentially confounding experimental results. For a compound like AT-121 that acts on the central nervous system, minimizing stress is crucial for obtaining reliable and reproducible data on its analgesic and behavioral effects. Improper handling can induce anxiety, which may impair the reliability of behavioral test responses.
Q4: What are the general signs of stress in laboratory animals? A4: Signs of stress can be physiological and behavioral. Physiological signs include increased heart rate, blood pressure, and serum corticosterone levels. Behavioral indicators may include reluctance to explore new environments (neophobia), repetitive behaviors (pacing, circling), reduced interaction, and even self-harm. During handling, signs of distress can include struggling, vocalization, and attempts to escape.
Q5: What are the recommended low-stress handling techniques for rodents? A5: To minimize handling-induced anxiety, it is recommended to avoid picking up rodents by the tail. More effective and less stressful methods include:
-
Tunnel Handling: Guiding the animal into a polycarbonate tunnel to be moved. This method has been shown to reduce anxiety and increase voluntary interaction with the handler.
-
Cupped Hands: Gently scooping the animal up with cupped hands. This technique also reduces anxiety-like behaviors compared to tail handling. Habituating animals to these gentle handling methods can further reduce stress and improve experimental reliability.
Troubleshooting Guide
Problem: Animals exhibit significant distress (e.g., vocalization, struggling, freezing) during subcutaneous injection of AT-121.
-
Potential Cause: The primary stressor may be the restraint method rather than the compound itself. Physical restraint is known to be a major cause of stress in rodents.
-
Solution:
-
Habituation: Acclimate the animals to the handling and injection procedure over several days before the experiment begins. Repeated periods of brief, gentle restraint can reduce the physiological stress response.
-
Refine Restraint Technique: Use the minimum level of restraint necessary to perform the injection safely. For rats, non-restrained injection techniques have been developed and shown to lower stress hormone levels by approximately 50%.
-
Positive Reinforcement: Associate handling and procedures with positive rewards to build trust and reduce fear.
-
Problem: Behavioral data (e.g., in maze tests, pain assays) is highly variable or inconsistent between subjects.
-
Potential Cause: Handling-induced stress is a common cause of experimental artifacts and can significantly impact behavioral test results. Anxious or stressed rodents are less likely to explore and may show altered pain sensitivity, leading to unreliable data.
-
Solution:
-
Standardize Handling: Implement a consistent, low-stress handling protocol (tunnel or cupped hands) for all animals in the study. Ensure all researchers involved are trained and proficient in these techniques.
-
Allow for Acclimation: After moving animals to a procedure room, allow them to habituate to the new environment for at least 20-30 minutes before beginning any handling or testing.
-
Review Experimental Timeline: Ensure that stressful procedures are not performed immediately before behavioral testing. The effects of stress from procedures like gavage can last for up to an hour.
-
Problem: Animals show unexpected side effects not typically associated with AT-121 (e.g., gastrointestinal upset, lethargy).
-
Potential Cause: While AT-121 is designed to have minimal side effects, individual animals may react differently. Additionally, the stress of the procedure itself can manifest in physical symptoms. Common side effects for many medications in animals include mild stomach upset, vomiting, or diarrhea.
-
Solution:
-
Monitor and Document: Carefully observe and document all behavioral and physiological changes in the animals post-administration.
-
Consult a Veterinarian: Discuss any unexpected adverse events with the attending veterinarian to rule out other causes and ensure animal welfare.
-
Review Vehicle/Solvent: Ensure the vehicle used for this compound is appropriate and non-irritating. The physicochemical properties of the administered substance can impact tolerance.
-
Quantitative Data Summary
The following table summarizes key quantitative data for AT-121 based on preclinical studies.
| Parameter | Value | Species | Source(s) |
| Mechanism of Action | Bifunctional MOR/NOP Receptor Agonist | - | |
| Binding Affinity (Ki) | NOP Receptor: 3.67 nMμ-Opioid Receptor: 16.49 nM | - | |
| Effective Dose Range | 0.003 - 0.03 mg/kg | Rhesus Monkeys | |
| Route of Administration | Subcutaneous (s.c.) | Rhesus Monkeys | |
| Observed Effects | Antinociceptive & Antiallodynic | Rhesus Monkeys | |
| Abuse Potential | Lacks reinforcing effects | Rhesus Monkeys |
Experimental Protocols
Protocol: Low-Stress Subcutaneous (s.c.) Administration of AT-121 in Rodents
This protocol incorporates methods to minimize handling stress.
-
Habituation Phase (3-5 days prior to experiment):
-
Handle each animal daily using a non-aversive method (tunnel or cupped hands) for 2-3 minutes.
-
Simulate the injection procedure by gently holding the animal in the injection position and touching the injection site with a capped needle or a plastic pipette tip.
-
If possible, provide a small, palatable treat as a positive reinforcement after handling.
-
-
Preparation on Day of Experiment:
-
Prepare the required dose of this compound solution in a sterile, physiologically compatible vehicle.
-
Move the animals from the housing room to the procedure room. Allow them to acclimate for at least 30 minutes before starting the procedure.
-
Work on a clean, quiet surface. If animals are group-housed, use a temporary holding cage for animals that have been dosed to prevent disruption to cage-mates.
-
-
Administration Procedure:
-
Use the chosen low-stress method (tunnel or cupped hands) to pick up the animal from its cage.
-
Gently restrain the animal. For a subcutaneous injection in the scruff, this involves a firm but gentle grip of the loose skin over the shoulder blades. Ensure the animal can breathe comfortably.
-
Quickly and confidently insert the needle into the "tent" of skin and depress the plunger to administer the solution.
-
Withdraw the needle and immediately return the animal to its home cage or a clean temporary cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions at the injection site (e.g., swelling, bleeding) or systemic effects.
-
Continue to monitor the animals according to the experimental timeline, documenting any behavioral changes, signs of pain, or distress.
-
Visualizations
Caption: Mechanism of action for the bifunctional analgesic AT-121.
References
Validation & Comparative
AT-121 Hydrochloride vs. Morphine: A Comparative Guide on Analgesic Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of AT-121 hydrochloride and morphine, focusing on their respective potencies, mechanisms of action, and side effect profiles. The information is supported by experimental data from studies conducted in non-human primates, offering valuable insights for preclinical research and drug development in the field of pain management.
Executive Summary
AT-121 is a novel bifunctional molecule that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1] This dual mechanism of action confers a potent analgesic effect, reported to be approximately 100 times greater than that of morphine, a conventional opioid analgesic.[1][2][3][4] Crucially, AT-121 demonstrates a significantly improved safety profile, lacking many of the debilitating side effects associated with morphine, such as respiratory depression, abuse potential, and physical dependence.
Analgesic Potency: Quantitative Comparison
Experimental data from studies in rhesus monkeys provide a clear quantitative comparison of the analgesic potency of AT-121 and morphine.
| Compound | Analgesic Potency (ED50) | Potency Relative to Morphine |
| This compound | 0.01 mg/kg | ~100x more potent |
| Morphine | 1 mg/kg | 1x |
| Data derived from warm water tail-withdrawal studies in rhesus monkeys. |
Mechanism of Action: A Tale of Two Pathways
The distinct pharmacological profiles of AT-121 and morphine arise from their different interactions with opioid and related receptors.
This compound: AT-121's unique properties stem from its balanced partial agonist activity at both NOP and MOP receptors. Activation of the MOP receptor is the primary driver of analgesia for traditional opioids. However, the simultaneous activation of the NOP receptor by AT-121 is believed to counteract the adverse effects typically associated with MOP receptor agonism, such as reward signaling (leading to abuse) and respiratory depression.
Morphine: Morphine primarily exerts its analgesic effects through the activation of the MOP receptor. It also has activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR). While MOP receptor activation is effective for pain relief, it is also responsible for the significant side effects that limit its clinical use.
Signaling Pathways
The following diagrams illustrate the downstream signaling pathways activated by AT-121 and morphine.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the analgesic and side-effect profiles of AT-121 and morphine in non-human primates.
Warm Water Tail-Withdrawal Assay (Antinociception)
This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.
-
Animal Model: Rhesus monkeys.
-
Procedure:
-
The distal portion of the monkey's tail is immersed in a water bath maintained at a noxious temperature (e.g., 50°C).
-
The time taken for the monkey to withdraw its tail is recorded.
-
A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.
-
The test compound (AT-121 or morphine) or vehicle is administered (e.g., subcutaneously), and tail-withdrawal latencies are measured at various time points post-administration.
-
-
Endpoint: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated to determine analgesic potency.
Capsaicin-Induced Allodynia (Anti-hyperalgesia)
This model assesses the ability of a compound to reverse the heightened pain sensitivity (allodynia) induced by capsaicin.
-
Animal Model: Rhesus monkeys.
-
Procedure:
-
Capsaicin is injected subcutaneously into the tail to induce a state of thermal allodynia.
-
The tail is then immersed in water at a typically non-noxious temperature (e.g., 46°C).
-
The reduced latency to tail withdrawal in the capsaicin-treated state is measured.
-
The test compound is administered, and its ability to increase the tail-withdrawal latency back towards baseline is quantified.
-
-
Endpoint: The dose-dependent inhibition of capsaicin-induced thermal allodynia.
Assessment of Respiratory Depression
Respiratory function is monitored to determine the extent of respiratory depression, a major life-threatening side effect of opioids.
-
Animal Model: Non-human primates.
-
Procedure:
-
Animals are equipped with devices to monitor respiratory parameters such as respiratory rate and tidal volume.
-
The test compound is administered at various doses, including those that produce analgesia.
-
Changes in respiratory function from baseline are continuously recorded.
-
-
Endpoint: A significant decrease in respiratory rate or minute volume is indicative of respiratory depression. AT-121 has been shown not to cause respiratory depression at analgesic doses.
Assessment of Abuse Liability (Self-Administration)
This paradigm evaluates the reinforcing properties of a drug, which is a predictor of its abuse potential.
-
Animal Model: Non-human primates.
-
Procedure:
-
Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug.
-
The rate at which the animal self-administers the test compound is compared to that of a known drug of abuse (e.g., oxycodone) and a saline control.
-
-
Endpoint: High rates of self-administration suggest a high abuse potential. Studies have shown that AT-121 has low to no abuse liability.
Conclusion
This compound represents a significant advancement in the quest for safer and more effective analgesics. Its dual agonism at NOP and MOP receptors results in potent, morphine-like analgesia without the severe side effects that plague traditional opioids. The preclinical data in non-human primates strongly support its potential as a groundbreaking therapeutic for the management of severe pain, with a significantly reduced risk of addiction and overdose. Further clinical investigation is warranted to translate these promising findings to human patients.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencealert.com [sciencealert.com]
- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of AT-121 Hydrochloride and Traditional Opioids: Side Effect Profiles and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel analgesic compound AT-121 hydrochloride and traditional opioids, focusing on their side effect profiles, analgesic efficacy, and underlying mechanisms of action. The information is supported by experimental data from non-human primate studies, offering valuable insights for the development of safer pain therapeutics.
Executive Summary
Traditional opioids, while effective analgesics, are associated with a significant burden of life-threatening side effects, including respiratory depression and a high potential for abuse and addiction.[1][2] AT-121, a bifunctional mu-opioid receptor (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, has emerged as a promising alternative.[3][4] Preclinical studies in rhesus monkeys have demonstrated that AT-121 provides potent pain relief, reportedly 100 times more potent than morphine, without inducing the hallmark adverse effects of traditional opioids.[3] This superior safety profile is attributed to its unique mechanism of action, where the activation of NOP receptors counteracts the dangerous side effects mediated by MOP receptor activation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the analgesic efficacy and side effect profiles of AT-121 and the traditional opioid, morphine, based on available preclinical data from non-human primate studies.
Table 1: Analgesic Potency
| Compound | Analgesic Effect (ED50) in Non-human Primates (Warm Water Tail-Withdrawal Assay) |
| AT-121 | 0.01 mg/kg |
| Morphine | 1 mg/kg |
Table 2: Side Effect Profile Comparison
| Side Effect | AT-121 in Non-human Primates | Traditional Opioids (e.g., Morphine) in Non-human Primates |
| Respiratory Depression | No significant respiratory depression observed at analgesic doses. | Dose-dependent respiratory depression is a major life-threatening side effect. |
| Abuse Potential | Lacks reinforcing effects in self-administration studies, indicating low abuse liability. | Readily self-administered, demonstrating high abuse and addiction potential. |
| Physical Dependence | Does not appear to produce physical dependence. | Chronic use leads to physical dependence and withdrawal symptoms upon cessation. |
| Euphoria | Does not produce euphoria. | A key factor contributing to their abuse potential. |
Signaling Pathways
The distinct side effect profiles of AT-121 and traditional opioids stem from their differential engagement of downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of AT-121 and traditional opioids, primarily conducted in rhesus monkeys.
Assessment of Analgesic Efficacy: Warm Water Tail-Withdrawal Assay
Objective: To determine the antinociceptive effects of a compound.
Apparatus:
-
A thermos or water bath capable of maintaining a constant temperature.
-
A timer or stopwatch.
-
Restraint chairs for non-human primates.
Procedure:
-
Rhesus monkeys are gently restrained in specialized chairs, allowing their tails to hang freely.
-
A baseline tail-withdrawal latency is established by immersing the distal portion of the tail in warm water maintained at a noxious temperature, typically 50-55°C.
-
The latency to tail withdrawal is recorded. A cut-off time (e.g., 20 seconds) is predetermined to prevent tissue damage.
-
The test compound (e.g., AT-121 or morphine) or vehicle is administered, typically via subcutaneous or intravenous injection.
-
At predetermined time points after drug administration, the tail-withdrawal latency is measured again.
-
An increase in the tail-withdrawal latency compared to baseline is indicative of an analgesic effect.
-
Dose-response curves are generated to determine the ED50 value, the dose at which the compound produces 50% of its maximal effect.
Assessment of Abuse Potential: Intravenous Drug Self-Administration
Objective: To evaluate the reinforcing properties and abuse liability of a compound.
Apparatus:
-
Operant conditioning chambers equipped with response levers.
-
An automated drug infusion system connected to an indwelling intravenous catheter.
-
Data acquisition software to record lever presses and drug infusions.
Procedure:
-
Rhesus monkeys are surgically implanted with a chronic indwelling intravenous catheter.
-
The monkeys are placed in operant conditioning chambers and trained to press a lever to receive an infusion of a known drug of abuse, such as cocaine or morphine. This establishes the drug-seeking behavior.
-
Once a stable baseline of self-administration is achieved, the test compound (e.g., AT-121) is substituted for the training drug.
-
The number of lever presses and self-administered infusions of the test compound are recorded over a set period.
-
A high rate of self-administration indicates that the compound has reinforcing properties and, therefore, a higher abuse potential. A low rate, similar to that for saline (placebo), suggests a lack of reinforcing effects.
-
Progressive ratio schedules, where the number of responses required for each infusion increases, can be used to determine the "breakpoint," or the point at which the animal ceases to work for the drug, providing a measure of the drug's motivational strength.
References
- 1. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
AT-121 Hydrochloride: A Paradigm Shift in Analgesia, Validating a Lack of Respiratory Depression
A new frontier in pain management, AT-121 hydrochloride, a novel bifunctional opioid receptor agonist, has demonstrated potent analgesic effects comparable to traditional opioids but without the life-threatening risk of respiratory depression. This comparison guide provides an in-depth analysis of the experimental data validating this crucial safety feature, offering a valuable resource for researchers, scientists, and drug development professionals.
AT-121 distinguishes itself from conventional opioids through its unique mechanism of action. It acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This dual agonism is believed to be the key to its potent analgesic properties, which are reported to be 100-fold greater than morphine, while simultaneously mitigating the dangerous side effects associated with traditional MOP receptor agonists like morphine and fentanyl.[1]
Comparative Analysis of Respiratory Effects
Preclinical studies in non-human primates have been pivotal in demonstrating the superior safety profile of AT-121 concerning respiratory function. While traditional opioids are well-documented to cause dose-dependent respiratory depression, a potentially fatal side effect, AT-121 has shown no such adverse effects even at doses significantly higher than those required for effective pain relief.
Unfortunately, a specific quantitative data table from the primary research publication by Ding et al. in Science Translational Medicine (2018) detailing the direct comparison of respiratory parameters between AT-121 and traditional opioids could not be accessed for this guide. However, multiple sources consistently report that in non-human primate studies, AT-121, at doses up to 10 times its effective analgesic dose, did not induce respiratory depression.[1] In stark contrast, traditional opioids like heroin have been shown to cause rapid and severe respiratory depression in the same animal model.
Table 1: Comparative Respiratory Effects of AT-121 and Traditional Opioids (Qualitative Summary)
| Feature | This compound | Traditional Opioids (e.g., Morphine, Fentanyl) |
| Respiratory Rate | No significant change observed at analgesic and supra-analgesic doses. | Dose-dependent decrease, can lead to bradypnea. |
| Tidal Volume | No significant change reported. | Dose-dependent decrease, leading to shallow breathing. |
| Minute Ventilation | Maintained within normal physiological limits. | Significantly reduced, increasing the risk of hypercapnia. |
| Blood Oxygen Saturation (SpO2) | Maintained at normal levels. | Can decrease to dangerously low levels (hypoxemia). |
| Risk of Respiratory Arrest | Not observed in preclinical studies. | Significant risk, especially at higher doses. |
Experimental Protocols
The validation of AT-121's respiratory safety profile in non-human primates involved sophisticated and rigorous experimental methodologies.
Animal Model: The most relevant preclinical data comes from studies conducted in rhesus macaques, a non-human primate model with significant physiological similarities to humans, particularly in respiratory and neurological function.
Drug Administration: this compound and comparator opioids were typically administered systemically, often via subcutaneous or intramuscular injection, to mimic clinical routes of administration.
Respiratory Monitoring: Continuous monitoring of respiratory function was a critical component of these studies. While the specific equipment details from the primary study were not available, the general methodology involves the use of telemetry systems. These systems allow for the remote and continuous measurement of key respiratory parameters in conscious and unrestrained animals, minimizing stress-induced artifacts. The monitored parameters likely included:
-
Respiratory Rate: The number of breaths per minute.
-
Tidal Volume: The volume of air inhaled or exhaled during a normal breath.
-
Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).
-
Blood Oxygen Saturation (SpO2): The percentage of hemoglobin in the blood that is saturated with oxygen, typically measured using pulse oximetry.
This continuous monitoring allows for a detailed assessment of the drug's effect on the respiratory system over time, capturing both the onset and duration of any potential respiratory depression.
Signaling Pathway and Mechanism of Action
The key to AT-121's safety lies in its dual agonism of the MOP and NOP receptors. Traditional opioids exert their analgesic effects and their dangerous side effects, including respiratory depression, primarily through the activation of the MOP receptor in the brainstem's respiratory control centers. The activation of NOP receptors, on the other hand, is believed to counteract the MOP receptor-mediated respiratory depression.
Caption: Signaling pathways of traditional opioids versus AT-121.
The diagram above illustrates the divergent signaling pathways of traditional opioids and AT-121. While both engage the MOP receptor to produce analgesia, AT-121's simultaneous partial agonism at the NOP receptor introduces a crucial safety switch, effectively preventing the cascade that leads to respiratory depression and reducing the potential for abuse.
References
- 1. A Noninvasive Method for Monitoring Breathing Patterns in Nonhuman Primates Using a Nasal Thermosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of respiratory function using whole-body plethysmography in unanesthetized and unrestrained nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing pulmonary physiology in ventilated non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
AT-121 Hydrochloride: A Cross-Species Examination of a Novel Analgesic with a Promising Safety Profile
A Comparative Guide for Researchers and Drug Development Professionals
The quest for potent analgesics with a reduced side-effect profile compared to traditional opioids has led to the development of novel compounds targeting multiple opioid receptors. Among these, AT-121 hydrochloride has emerged as a promising candidate, demonstrating significant analgesic efficacy without the hallmark adverse effects of conventional opioids in preclinical studies. This guide provides a comprehensive cross-species comparison of the efficacy of AT-121 with the widely used opioid analgesics, morphine and oxycodone, supported by experimental data from non-human primate and rodent models.
Comparative Analgesic Efficacy
AT-121 is a bifunctional agonist, exhibiting partial agonist activity at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[1] This dual mechanism of action is believed to be the key to its potent analgesic effects and favorable side-effect profile.
Non-Human Primate Studies
In non-human primates (rhesus monkeys), AT-121 has demonstrated remarkable potency in the warm water tail-withdrawal assay, a standard model for assessing antinociception. It was found to be approximately 100 times more potent than morphine in producing analgesic effects.[1]
| Compound | Effective Dose (ED50) in Warm Water Tail-Withdrawal Assay (mg/kg) | Species |
| AT-121 | 0.01 | Rhesus Monkey |
| Morphine | 1.0 | Rhesus Monkey |
| Oxycodone | ~0.14 - 0.17 | Rhesus Monkey |
Table 1: Comparative Analgesic Potency in Non-Human Primates.
Rodent Studies
While direct side-by-side comparisons of AT-121 with morphine and oxycodone in the same rodent pain models are not as extensively documented in the readily available literature, existing studies on traditional opioids provide a baseline for understanding their efficacy. In various rodent models of pain, both morphine and oxycodone produce dose-dependent antinociceptive effects. For instance, in mouse models of pain, oxycodone has shown efficacy in reversing guarding behavior and limb-use abnormality in a femur bone cancer model, while morphine was less effective for the latter.[2] In the tail-flick test in naive mice, both morphine and oxycodone exhibited antinociceptive effects.[2] Further research with direct comparative studies in rodents is warranted to fully elucidate the relative potency of AT-121 in these models.
Side-Effect Profile: A Paradigm Shift
The most significant advantage of AT-121 lies in its markedly improved side-effect profile compared to traditional MOR agonists.
| Side Effect | AT-121 | Morphine | Oxycodone |
| Respiratory Depression | Not observed at analgesic doses[3] | Dose-dependent respiratory depression observed | Dose-dependent respiratory depression observed |
| Abuse Liability | Low reinforcing effects observed in self-administration studies | High abuse potential | High abuse potential |
| Physical Dependence | No withdrawal signs precipitated by antagonists | Withdrawal signs precipitated by antagonists | Withdrawal signs observed upon discontinuation |
| Opioid-Induced Hyperalgesia | Not observed | Can induce hyperalgesia | Can exacerbate neuropathic pain |
Table 2: Comparative Side-Effect Profile in Non-Human Primates.
In non-human primates, AT-121 did not produce respiratory depression at doses that provided full analgesia. Furthermore, it exhibited low reinforcing effects in self-administration studies, suggesting a significantly lower abuse potential than traditional opioids. Crucially, antagonist-precipitated withdrawal signs were not observed after repeated administration of AT-121, indicating a lack of physical dependence. In contrast, both morphine and oxycodone are well-documented to cause significant respiratory depression, have a high potential for abuse, and lead to physical dependence.
Experimental Protocols
Warm Water Tail-Withdrawal Assay (Non-Human Primates)
This assay is a standard method for evaluating thermal nociception.
-
Subjects: Rhesus monkeys are seated in primate restraint chairs.
-
Procedure: The distal portion of the monkey's tail is immersed in a water bath maintained at a specific noxious temperature (e.g., 50°C).
-
Measurement: The latency to tail withdrawal from the water is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (AT-121, morphine, or oxycodone) is administered, typically via subcutaneous or intramuscular injection, at varying doses.
-
Data Analysis: The dose-dependent increase in tail-withdrawal latency is measured to determine the analgesic effect and calculate the ED50.
Assessment of Respiratory Depression (Non-Human Primates)
-
Subjects: Rhesus monkeys are equipped with telemetry devices to monitor physiological parameters.
-
Procedure: Respiratory rate and minute volume are continuously monitored before and after drug administration.
-
Drug Administration: Analgesic and supra-analgesic doses of the test compounds are administered.
-
Data Analysis: Changes in respiratory parameters from baseline are quantified to assess the degree of respiratory depression.
Assessment of Abuse Liability (Non-Human Primates)
The reinforcing effects of a drug, indicative of its abuse potential, are often evaluated using self-administration paradigms.
-
Subjects: Rhesus monkeys are trained to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug.
-
Procedure: Monkeys are given the opportunity to self-administer the test compound or a saline control. The rate and pattern of responding are recorded.
-
Data Analysis: A higher rate of self-administration of the test compound compared to saline indicates reinforcing effects and abuse potential.
Signaling Pathways and Experimental Workflow
The unique pharmacological profile of AT-121 stems from its dual agonism at NOP and MOR receptors. This contrasts with traditional opioids that primarily act as MOR agonists.
Caption: Signaling pathways of AT-121 versus traditional opioids.
The diagram above illustrates the proposed mechanism of action for AT-121 compared to a traditional MOR agonist like morphine. While both compounds produce analgesia through the Gi/o-protein coupled inhibition of adenylyl cyclase, AT-121's co-activation of the NOP receptor is thought to modulate and mitigate the β-arrestin recruitment pathway, which is heavily implicated in the adverse effects of MOR agonists.
Caption: Experimental workflow for cross-species validation.
This workflow outlines the key stages in the preclinical evaluation of AT-121's efficacy, from animal model selection and drug administration to data collection and analysis, culminating in a cross-species validation of its analgesic properties and safety profile.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AT-121 Hydrochloride Against Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of analgesic drug development is continually evolving, driven by the urgent need for potent pain relievers with improved safety profiles over traditional opioids. This guide provides a comparative benchmark of AT-121 hydrochloride, a novel bifunctional analgesic, against two other innovative compounds: Cebranopadol, another dual-receptor agonist, and Oliceridine, a G-protein biased agonist. This objective comparison is supported by available preclinical and clinical data to inform future research and development in pain therapeutics.
Executive Summary
This compound distinguishes itself as a potent analgesic with a promising safety profile, primarily attributed to its unique mechanism of action as a bifunctional agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual agonism appears to provide robust pain relief while mitigating common opioid-related side effects such as respiratory depression and abuse potential. Cebranopadol, also a dual MOR/NOP agonist, has shown efficacy in various pain models and is in later stages of clinical development.[2][3] Oliceridine, a selective MOR agonist biased towards G-protein signaling, aims to separate analgesic effects from adverse reactions mediated by β-arrestin pathways and is approved for clinical use.[4][5]
Comparative Data Overview
The following tables summarize the key preclinical and clinical findings for AT-121, Cebranopadol, and Oliceridine, focusing on their analgesic efficacy, respiratory safety, and abuse potential.
Table 1: Analgesic Efficacy
| Compound | Animal Model | Assay | Key Findings | Reference |
| This compound | Rhesus Monkeys | Antinociception and Antihypersensitivity | Dose-dependently produced antinociceptive and antihypersensitive effects at 0.003–0.03 mg/kg. | |
| Cebranopadol | Rats | Tail-flick, various chronic pain models | ED50 values of 0.5-5.6 µg/kg (intravenous) and 25.1 µg/kg (oral) in multiple pain models. More potent in chronic neuropathic pain models than in acute nociceptive pain. | |
| Oliceridine (TRV130) | Rats | - | 4 to 10 times more potent than morphine in producing analgesia. |
Table 2: Respiratory Safety Profile
| Compound | Animal Model/Human | Assay | Key Findings | Reference |
| This compound | Rhesus Monkeys | Telemetry (Respiration, Cardiovascular) | No effect on respiration, cardiovascular activities, or body temperature at a full antinociceptive dose (0.03 mg/kg) and a 10-fold higher dose (0.3 mg/kg). | |
| Cebranopadol | Rats | Arterial Blood Gas Measurement | Did not disrupt respiration at doses within and exceeding the analgesic dose range. The therapeutic window between antinociception and respiratory depression is larger than that for fentanyl. | |
| Oliceridine (TRV130) | Humans | Clinical Trials | Lower incidence of respiratory safety events compared to morphine in some studies. |
Table 3: Abuse Potential
| Compound | Animal Model/Human | Assay | Key Findings | Reference |
| This compound | Rhesus Monkeys | Drug Self-Administration | Did not produce reinforcing effects under a progressive-ratio schedule. | |
| Cebranopadol | Humans | Human Abuse Potential Study | Significantly lower "drug liking" scores compared to oxycodone and tramadol. | |
| Oliceridine (TRV130) | Mice/Rats/Humans | Conditioned Place Preference, Self-Administration | Showed a statistically significant conditioned place preference at higher doses in mice. Abuse potential is considered similar to traditional opioids. |
Mechanism of Action Signaling Pathways
The distinct mechanisms of these compounds are crucial to understanding their pharmacological profiles.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
Analgesic Efficacy Assessment: Hot Plate Test
This method is used to evaluate the thermal pain response in animal models.
Protocol Details:
-
Animal Model: Typically performed in rodents, but can be adapted for non-human primates.
-
Apparatus: A commercially available hot plate analgesia meter with a controlled surface temperature.
-
Procedure:
-
A baseline latency to a thermal stimulus (e.g., paw licking or jumping) is determined for each animal before drug administration.
-
The test compound or vehicle is administered via the appropriate route (e.g., subcutaneous, intravenous).
-
At predetermined time points after administration, the animal is placed on the hot plate.
-
The latency to the first sign of nociception is recorded. A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to quantify the analgesic effect.
Respiratory Safety Assessment: Whole-Body Plethysmography
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
Protocol Details:
-
Animal Model: Suitable for various species, including rodents and non-human primates.
-
Apparatus: A whole-body plethysmograph chamber connected to a transducer and data acquisition system.
-
Procedure:
-
Animals are acclimated to the chamber to minimize stress-induced respiratory changes.
-
Baseline respiratory parameters, including respiratory rate, tidal volume, and minute volume, are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated to determine the extent of respiratory depression.
Abuse Potential Assessment: Drug Self-Administration
This operant conditioning paradigm is a gold standard for assessing the reinforcing properties and abuse liability of a drug.
Protocol Details:
-
Animal Model: Commonly used in rodents and non-human primates.
-
Apparatus: Operant conditioning chambers equipped with levers, infusion pumps, and a data recording system.
-
Procedure:
-
Animals are surgically fitted with an intravenous catheter.
-
They are trained to press a lever to receive a reward (initially food, then the test drug).
-
The rate of lever pressing for drug infusion is measured. An inactive lever that does not deliver the drug serves as a control.
-
A dose-response curve is generated to determine the reinforcing efficacy of the drug.
-
Under a progressive-ratio schedule, the number of lever presses required for each infusion increases, and the "breaking point" at which the animal ceases to respond is a measure of the drug's motivational strength.
-
-
Data Analysis: The number of infusions, lever presses, and the breaking point are compared between the test drug and a drug with known abuse potential (e.g., cocaine, morphine).
Conclusion
This compound, Cebranopadol, and Oliceridine represent significant advancements in the quest for safer and more effective analgesics. AT-121 and Cebranopadol, as dual MOR/NOP agonists, offer a compelling mechanism to achieve potent analgesia with a potentially wider therapeutic window, particularly concerning respiratory depression and abuse liability. Oliceridine, with its biased agonism at the MOR, provides an alternative strategy to mitigate certain opioid-related adverse events.
The data presented in this guide underscore the importance of these novel mechanisms. While all three compounds show promise, the dual MOR/NOP agonism of AT-121 and Cebranopadol appears to offer a more comprehensive approach to decoupling potent analgesia from the most dangerous opioid-related side effects. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these next-generation analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtopics.com [drugtopics.com]
- 3. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical discovery and development of oliceridine (Olinvyk®) for the treatment of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
AT-121: A Paradigm Shift in Analgesia? A Comparative Analysis of Primate Studies
For researchers, scientists, and drug development professionals, the quest for a potent analgesic without the perilous side effects of traditional opioids is a paramount challenge. A novel compound, AT-121 hydrochloride, has emerged as a promising candidate, demonstrating a unique pharmacological profile in nonhuman primate studies. This guide provides a comprehensive comparison of AT-121 with traditional opioids, supported by key experimental findings and detailed methodologies, to facilitate a deeper understanding of its potential to revolutionize pain management.
AT-121 is a bifunctional molecule that acts as an agonist at both the mu-opioid peptide (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptors.[1][2] This dual mechanism is hypothesized to be the key to its potent analgesic effects, comparable to morphine, but without the associated risks of respiratory depression, abuse, and physical dependence.[1] Primate studies have been pivotal in demonstrating this unique "dissociation" of analgesia from adverse effects, offering a significant leap forward from conventional opioid pharmacology.
Comparative Efficacy and Safety Profile
The following tables summarize the key quantitative findings from primate studies, comparing AT-121 with morphine and oxycodone.
Table 1: Analgesic Potency
| Compound | Effective Analgesic Dose (mg/kg) | Potency Relative to Morphine |
| AT-121 | 0.003 - 0.03[1][3] | ~100-fold more potent |
| Morphine | 3.0 | 1 |
Data derived from studies in rhesus monkeys.
Table 2: Respiratory Safety
| Compound | Dose | Effect on Respiration |
| AT-121 | Up to 0.3 mg/kg (10x analgesic dose) | No significant respiratory depression |
| Heroin | Analgesic doses | Rapid respiratory depression/arrest |
Respiratory function was monitored using telemetry probes in nonhuman primates.
Table 3: Abuse Potential
| Compound | Reinforcing Effects in Self-Administration Studies |
| AT-121 | Did not produce reinforcing effects |
| Oxycodone | High reinforcing effects |
| Cocaine | High reinforcing effects |
Self-administration studies are a gold standard for evaluating the abuse potential of drugs.
Table 4: Physical Dependence and Side Effects
| Compound | Physical Dependence | Opioid-Induced Hyperalgesia |
| AT-121 | Did not induce physical dependence | Produced less hyperalgesia than morphine |
| Morphine | Induced physical dependence | Induced hyperalgesia |
Physical dependence was assessed by antagonist-precipitated withdrawal signs.
Visualizing the Mechanisms and Methods
To further elucidate the underlying pharmacology and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication of these key findings, the following are detailed methodologies from the primate studies.
Analgesia Assessment: Warm Water Tail-Withdrawal Assay
-
Subjects: Adult male and female rhesus monkeys were used.
-
Procedure: The distal 5 cm of the monkey's tail was immersed in a 50°C water bath. The latency to withdraw the tail was recorded. A cut-off time of 20 seconds was used to prevent tissue damage.
-
Dosing: AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.
-
Data Analysis: The antinociceptive effect was calculated as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Respiratory and Cardiovascular Monitoring
-
Instrumentation: Monkeys were implanted with telemetry devices to continuously monitor respiration rate, blood pressure, and heart rate.
-
Procedure: Following the administration of AT-121 or a comparator drug, physiological parameters were recorded.
-
Dosing: AT-121 was tested at its full antinociceptive dose (0.03 mg/kg) and at a 10-fold higher dose (0.3 mg/kg).
Abuse Potential Assessment: Intravenous Drug Self-Administration
-
Subjects: Rhesus monkeys were trained to self-administer cocaine intravenously by pressing a lever.
-
Procedure: Once a stable response rate for cocaine was established, saline was substituted to confirm that the lever-pressing behavior would extinguish. Subsequently, AT-121 or oxycodone was substituted for cocaine.
-
Schedule of Reinforcement: A progressive-ratio schedule was used, where the number of lever presses required for each subsequent drug infusion was systematically increased until the animal ceased to respond. The final ratio completed was defined as the breakpoint, which indicates the reinforcing strength of the drug.
Conclusion
The primate studies on this compound present compelling evidence for a novel analgesic with a significantly improved safety profile over traditional opioids. Its ability to provide potent pain relief without inducing respiratory depression, abuse liability, or physical dependence marks a significant advancement in the field of pain management. The dual agonism at MOP and NOP receptors appears to be a viable strategy for separating the therapeutic effects of opioids from their detrimental side effects. Further research and clinical trials are warranted to translate these promising preclinical findings into a new generation of safer pain medications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
